2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
説明
特性
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Bioactive Potential: A Technical Guide to the Isolation of Dimethylated Phloroglucinols from Eucalyptus robusta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating dimethylated phloroglucinols and related compounds from Eucalyptus robusta. The intricate structures of these formyl-phloroglucinol meroterpenoids, such as robustadials and eucalrobusones, have garnered significant interest within the scientific community for their potential therapeutic applications, including cytotoxic and antibacterial activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the isolation workflow for clarity and reproducibility in a research and development setting.
Overview of Phloroglucinols from Eucalyptus robusta
Eucalyptus robusta, a plant utilized in traditional Chinese medicine, is a rich source of diverse phloroglucinol derivatives.[1][3] These compounds are typically meroterpenoids, featuring a phloroglucinol core coupled with a monoterpene or sesquiterpene moiety.[2] The focus of this guide is on the isolation of dimethylated variants, which fall under the broader class of formyl-phloroglucinol derivatives. These compounds have demonstrated significant biological activities, making their efficient isolation and characterization a key step in natural product-based drug discovery.
Experimental Protocols for Isolation
The isolation of dimethylated phloroglucinols from Eucalyptus robusta is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from published research.[1][2]
Plant Material and Extraction
-
Plant Material : Dried and powdered fruits (20.0 kg) or leaves of Eucalyptus robusta are used as the starting material.[1]
-
Extraction Solvent : A mixture of petroleum ether and ethyl acetate (1:1 v/v) is employed for the initial extraction.[1]
-
Extraction Procedure :
-
The powdered plant material is extracted with the solvent mixture (3 x 15 L), with each extraction lasting 24 hours.[1]
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds.
-
Initial Fractionation (Silica Gel Column Chromatography) :
-
Secondary Fractionation (Reversed-Phase Column Chromatography) :
-
Fine Purification (Sephadex and HPLC) :
-
Further purification is achieved using a Sephadex LH-20 column with a mobile phase of methanol:chloroform (1:1).[1]
-
The final isolation of pure compounds is performed by semi-preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase such as acetonitrile-water (80:20 v/v, with 0.1‰ trifluoroacetic acid in the water).[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data for representative dimethylated phloroglucinols and related compounds isolated from Eucalyptus robusta.
Table 1: Isolated Formyl-Phloroglucinol Derivatives and Yields
| Compound | Source | Yield (mg) | Reference |
| Eucalyprobusal J | Fruits | 11.2 | [1] |
| Eucalyprobusal K | Fruits | 4.2 | [1] |
| Eucalyprobusal L | Fruits | 6.8 | [1] |
Note: Yields are based on the specified starting material and fractionation scheme.
Table 2: Spectroscopic Data for a Representative Compound (Robustadial A Dimethyl Ether)
| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 7.0-8.0 (aromatic protons) | 190-200 (carbonyl carbons) |
| 3.5-4.5 (methine protons) | 100-160 (aromatic carbons) |
| 1.0-2.5 (aliphatic protons) | 20-60 (aliphatic carbons) |
Note: This is a generalized representation. For detailed peak assignments, refer to the original publication.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the isolation of dimethylated phloroglucinols.
Caption: Isolation workflow for dimethylated phloroglucinols.
Conclusion
The isolation of dimethylated phloroglucinols from Eucalyptus robusta presents a promising avenue for the discovery of novel bioactive compounds. The detailed protocols and structured data provided in this guide are intended to facilitate further research and development in this area. The complex nature of these natural products necessitates a systematic and multi-step purification strategy. Future work may focus on optimizing these isolation techniques to improve yields and discover novel derivatives with enhanced therapeutic potential.
References
A Deep Dive into the Spectroscopic Characterization of Substituted Phloroglucinols
A Technical Guide for Researchers and Drug Development Professionals
Substituted phloroglucinols, a diverse class of phenolic compounds built upon a 1,3,5-trihydroxybenzene core, are of significant interest to the scientific community due to their wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Found in various natural sources such as plants and marine algae, and also accessible through synthetic routes, these compounds are promising candidates for drug development. A thorough structural and functional characterization is paramount for advancing their therapeutic potential, and this relies heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic methods employed in the analysis of substituted phloroglucinols, complete with experimental protocols and data presentation for effective interpretation.
Core Spectroscopic Techniques for Analysis
The structural elucidation of substituted phloroglucinols is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, allowing for a comprehensive understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including substituted phloroglucinols. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed.
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In substituted phloroglucinols, the chemical shifts of the aromatic protons are particularly informative. The substitution pattern on the phloroglucinol ring significantly influences these shifts.
¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons in the phloroglucinol core are sensitive to the nature of the substituents.[1] For instance, the carbons bearing hydroxyl groups typically resonate at lower fields compared to the unsubstituted carbons.
A general workflow for the structural elucidation of a purified, unknown substituted phloroglucinol using NMR is as follows:
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes an indispensable tool for the analysis of complex mixtures containing substituted phloroglucinols.[2] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.[3]
The fragmentation pathways of substituted phloroglucinols in MS are often characteristic of the substituent groups present. For example, in acylated phloroglucinols, the loss of the acyl group is a common fragmentation pathway.[4]
The general process for identifying substituted phloroglucinols in a complex mixture using LC-MS is outlined below:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring of phloroglucinols. The position and intensity of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the phloroglucinol core.[5] For instance, auxochromic groups like hydroxyl and methoxy groups can cause a bathochromic (red) shift in the absorption maximum. The pH of the solution can also significantly affect the UV-Vis spectrum of phloroglucinols due to the ionization of the phenolic hydroxyl groups.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In substituted phloroglucinols, characteristic absorption bands can be observed for the hydroxyl (O-H), aromatic carbon-carbon (C=C), and carbon-oxygen (C-O) stretching vibrations. The presence of specific substituents will introduce additional characteristic bands, such as the carbonyl (C=O) stretch in acylated phloroglucinols.[7]
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for the parent phloroglucinol molecule and provide a general reference for the interpretation of spectra of its substituted derivatives.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Phloroglucinol
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H (aromatic) | ~5.8-6.2 | D₂O |
| ¹H (hydroxyl) | ~8.9 | DMSO-d₆ |
| ¹³C (C-OH) | ~158-160 | D₂O |
| ¹³C (C-H) | ~95-97 | D₂O |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: Key FTIR Absorption Bands for Phloroglucinol [7][8][9]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3200-3500 | Strong, broad band (phenolic hydroxyl) |
| C-H (aromatic) | 3000-3100 | Weak to medium bands |
| C=C (aromatic) | 1600-1650 | Medium to strong bands |
| C-O | 1150-1250 | Strong band |
Table 3: UV-Vis Absorption Maxima (λmax) for Phloroglucinol [10][11][12]
| Solvent | λmax (nm) |
| Water/Ethanol | ~267 |
| Methanol | ~267 |
Note: The λmax can be influenced by pH.[6]
Detailed Experimental Protocols
NMR Spectroscopy: Structural Elucidation of a Purified Substituted Phloroglucinol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated methanol (CD₃OD)) in a standard 5 mm NMR tube.[2] The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. Depending on the sample concentration, a proton-decoupled spectrum is typically acquired.
-
Acquire two-dimensional NMR spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
LC-MS: Identification of Substituted Phloroglucinols in a Plant Extract
-
Sample Preparation:
-
Perform an extraction of the plant material using a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Filter the extract to remove particulate matter.
-
If necessary, perform a sample clean-up or fractionation using techniques like solid-phase extraction (SPE) to reduce matrix effects and concentrate the analytes of interest.
-
Dilute the final extract in a solvent compatible with the HPLC mobile phase.
-
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or an ion trap mass spectrometer).[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of phloroglucinol derivatives.[2]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.[3]
-
MS Scan Mode: Acquire data in both full scan mode (to obtain molecular weights) and tandem MS (MS/MS) mode (to obtain fragmentation patterns). Data-dependent acquisition is often employed to automatically trigger MS/MS scans on the most abundant ions.
-
-
Data Analysis: Process the chromatograms and mass spectra using specialized software. Identify potential substituted phloroglucinols by comparing their retention times, accurate masses, and fragmentation patterns with those of known standards or by interpreting the fragmentation data to deduce the structure.
UV-Vis Spectroscopy: Basic Characterization
-
Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
FTIR Spectroscopy: Functional Group Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Conclusion
The comprehensive spectroscopic characterization of substituted phloroglucinols is a critical step in their evaluation as potential therapeutic agents. By employing a combination of NMR, MS, UV-Vis, and FTIR spectroscopy, researchers can gain a detailed understanding of their molecular structure and properties. The systematic application of the experimental protocols and data interpretation strategies outlined in this guide will facilitate the efficient and accurate characterization of this important class of natural and synthetic compounds, thereby accelerating their journey from discovery to clinical application.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectral characterization of phloroglucinol derivatives hyperforin and adhyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ultraviolet spectra of phloroglucinol and its ethers | Proceedings of the Indiana Academy of Science [journals.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phloroglucinol(108-73-6) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 12. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NMR and MS Data for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. This compound, a member of the acylated phloroglucinol class, has been isolated from Eucalyptus robusta. The following sections detail the available spectral data, experimental protocols for data acquisition, and a logical workflow for its characterization.
Spectroscopic Data
NMR Spectroscopy Data
The structural elucidation of this compound is achieved through a combination of ¹H NMR and ¹³C NMR spectroscopy, including 2D correlation experiments such as COSY, HSQC, and HMBC.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | s | 1H | Ar-OH (intramolecularly H-bonded) |
| ~5.5-6.0 | s | 1H | Ar-H |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.5 | m | 1H | -CH- (from 2-methylbutyryl) |
| ~2.1 | s | 3H | Ar-CH₃ |
| ~2.0 | s | 3H | Ar-CH₃ |
| ~1.7 | m | 2H | -CH₂- (from 2-methylbutyryl) |
| ~1.2 | d | 3H | -CH₃ (from 2-methylbutyryl) |
| ~0.9 | t | 3H | -CH₃ (from 2-methylbutyryl) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~205-210 | C=O (butyryl) |
| ~160-165 | C-O (aromatic) |
| ~155-160 | C-O (aromatic) |
| ~150-155 | C-OCH₃ (aromatic) |
| ~105-110 | C-C=O (aromatic) |
| ~100-105 | C-CH₃ (aromatic) |
| ~90-95 | C-H (aromatic) |
| ~60 | -OCH₃ |
| ~45 | -CH- (butyryl) |
| ~25 | -CH₂- (butyryl) |
| ~15-20 | Ar-CH₃ |
| ~10-15 | -CH₃ (butyryl) |
Mass Spectrometry Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺ | Exact mass of the protonated molecule for molecular formula confirmation. |
| Electron Ionization Mass Spectrometry (EI-MS) | N/A | Molecular Ion (M⁺) and characteristic fragment ions | Fragmentation pattern provides structural information, such as the loss of the acyl chain. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and MS data for this compound.
Isolation of the Compound
The compound is naturally occurring and can be isolated from the leaves or other parts of Eucalyptus robusta. A general workflow for isolation is as follows:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode ([M+H]⁺).
-
Analysis: Determine the accurate mass of the molecular ion to four or more decimal places to calculate the elemental composition and confirm the molecular formula.
-
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on an EI-MS instrument can be used.
-
Analysis: This technique provides information about the fragmentation pattern of the molecule, which can aid in structural confirmation.
-
Logical Relationships in Structural Elucidation
The process of elucidating the structure of this compound from its spectral data follows a logical progression.
This guide provides a foundational understanding of the expected NMR and MS data for this compound and the experimental procedures to obtain and interpret this data. For definitive and detailed spectral data, consulting the original isolation papers from the primary scientific literature is recommended.
The Rising Therapeutic Potential of Methylated Phloroglucinol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated phloroglucinol derivatives, a diverse class of naturally occurring phenolic compounds, are garnering significant attention within the scientific community for their wide spectrum of putative biological activities. These compounds, characterized by a phloroglucinol (1,3,5-trihydroxybenzene) core with one or more methyl groups, are predominantly found in various plant species and marine algae. Emerging research has highlighted their potential as lead compounds in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of methylated phloroglucinol derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Putative Biological Activities and Quantitative Data
Methylated phloroglucinol derivatives have demonstrated a remarkable array of pharmacological effects. The following sections summarize the key biological activities, with quantitative data presented in tabular format for ease of comparison.
Anticancer Activity
A significant body of research points to the potent anticancer properties of methylated phloroglucinol derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Phloroglucinol | HT-29 (Colon Cancer) | MTT Assay | Not explicitly stated, but demonstrated dose-dependent inhibition | [1] |
| Compound C2 (a synthesized phloroglucinol derivative) | MCF-7 (Breast Cancer) | MTT Assay | 18.49 | [2] |
| Compound 3a (a synthesized indole derivative with a phloroglucinol-like moiety) | A549 (Lung Carcinoma) | MTT Assay | 5.988 ± 0.12 | [2] |
| Compound 3d (a synthesized 2-phenylindole derivative) | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 | [2] |
| Compound 3d (a synthesized 2-phenylindole derivative) | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9 | [2] |
| Compound 4d (a synthesized 2-phenylindole derivative) | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 | [2] |
| Compound 4d (a synthesized 2-phenylindole derivative) | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 | [2] |
| Methylated (–)-epigallocatechin-3-gallate-4β-triazolopodophyllotoxin derivatives | Various (HL-60, SMMC-7721, A-549, MCF-7, SW480) | MTT Assay | Generally weak cytotoxicity | [3] |
| Benzofuran derivative 7 | A549 (Lung Cancer) | MTT Assay | 6.3 ± 2.5 | [4] |
| Benzofuran derivative 7 | HepG2 (Liver Cancer) | MTT Assay | 11 ± 3.2 | [4] |
| Benzofuran derivative 8 | HepG2 (Liver Cancer) | MTT Assay | 3.8 ± 0.5 | [4] |
| Benzofuran derivative 8 | A549 (Lung Cancer) | MTT Assay | 3.5 ± 0.6 | [4] |
| Benzofuran derivative 8 | SW620 (Colon Cancer) | MTT Assay | 10.8 ± 0.9 | [4] |
Antimicrobial Activity
Several methylated phloroglucinol derivatives have exhibited potent activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action often involves disruption of the bacterial cell membrane and induction of oxidative stress.[5][6][7]
| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound A5 (Acylphloroglucinol derivative) | MRSA | Broth Microdilution | 0.98 | 1.95 | [5][8] |
| Compound A5 (Acylphloroglucinol derivative) | S. albus | Broth Microdilution | 0.98 | 1.95 | [5] |
| Compound A5 (Acylphloroglucinol derivative) | S. aureus | Broth Microdilution | 0.98 | 1.95 | [5] |
| Compound A5 (Acylphloroglucinol derivative) | B. subtilis | Broth Microdilution | 1.95 | 3.91 | [5] |
| Phlorodipropanophenone | MRSA | Broth Microdilution | 0.125 - 8 | Not specified | [9] |
| Tris-quaternary ammonium salt derivative 2f | Staphylococcus aureus | Broth Microdilution | 0.5 | Not specified | [10] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Bacillus cereus, B. pumilus, B. subtilis, Micrococcus kristinae | Not specified | 0.5 | Not specified | [11] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Staphylococcus aureus | Not specified | 5.0 | Not specified | [11] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Aspergillus flavus, A. niger | Not specified | 1.0 | Not specified | [11] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Cladosporium cladosporioides | Not specified | 5 | Not specified | [11] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | C. cucumerinum, C. sphaerospermum | Not specified | 0.5 | Not specified | [11] |
| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Phytophthora capsici | Not specified | 1.0 | Not specified | [11] |
Anti-inflammatory Activity
Methylated phloroglucinol derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[12][13][14]
| Compound | Target/Assay | IC50 Value (µM) | Reference |
| Diacylphloroglucinol compound 2 | iNOS Inhibition | 19.0 | [12][13][14][15] |
| Diacylphloroglucinol compound 2 | NF-κB Inhibition | 34.0 | [12][13][14][15] |
| Alkylated acylphloroglucinol compound 4 | iNOS Inhibition | 19.5 | [12][13][14][15] |
| Alkylated acylphloroglucinol compound 4 | NF-κB Inhibition | 37.5 | [12][13][14][15] |
| Phloroglucinol (PHG) | COX-2 Inhibition | 32.54 ± 0.81 | [16] |
| Alpha-lipoic acid (ALA) | COX-2 Inhibition | 27.34 ± 1.3 | [16] |
| PHG + ALA | COX-2 Inhibition | 19.02 ± 0.40 | [16] |
Neuroprotective Activity
Certain phlorotannins, which are polymers of phloroglucinol units and can be methylated, have demonstrated neuroprotective effects against oxidative stress in neuronal cell models.[17][18]
| Compound | Cell Line | Stressor | Concentration | Effect | Reference |
| Phloroglucinol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |
| Eckol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |
| Triphlorethol A | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |
| Eckstolonol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |
| Dieckol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |
| Phloroglucinol | SH-SY5Y | H₂O₂ | 10 µg/mL | Attenuated cytotoxicity, significantly reduced ROS | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of methylated phloroglucinol derivatives.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methylated phloroglucinol derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated control wells.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[5][8]
Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. The MBC is the lowest concentration that results in microbial death.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1.5 x 10⁶ CFU/mL) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylated phloroglucinol derivative in the broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.
Apoptosis Detection: DAPI Staining
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic cells.
Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining. Normal nuclei appear round and uniformly stained, while apoptotic nuclei are condensed, fragmented, and brightly stained.[22]
Protocol for Adherent Cells: [20][23][24]
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the methylated phloroglucinol derivative.
-
Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization (Optional): If required, permeabilize the cells with a detergent like Triton X-100 (0.1-0.5% in PBS) for 10-15 minutes.
-
DAPI Staining: Wash the cells with PBS and incubate with DAPI staining solution (e.g., 300 nM in PBS) for 1-5 minutes at room temperature in the dark.
-
Washing and Mounting: Wash the cells several times with PBS to remove excess stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly fluorescent.
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates.
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is linked to a reporter molecule (a fluorophore or a chromophore). When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[1][2][5][12][25]
Fluorometric Assay Protocol (Example for Caspase-3/7): [1][2][5][12]
-
Cell Lysis: Treat cells with the methylated phloroglucinol derivative. After treatment, lyse the cells using a specific lysis buffer to release the caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).
-
Data Analysis: The increase in fluorescence is proportional to the caspase activity.
Neuroprotection Assay in HT22 Cells
The HT22 murine hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.
Principle: HT22 cells are exposed to a neurotoxic agent, such as glutamate or hydrogen peroxide, which induces oxidative stress and cell death. The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.[19][21][26][27]
-
Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the methylated phloroglucinol derivative for a specific duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 5 mM glutamate or 200 µM H₂O₂) for 24 hours. Include untreated and vehicle-treated controls.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.
Signaling Pathways and Mechanisms of Action
The biological activities of methylated phloroglucinol derivatives are mediated through the modulation of various signaling pathways. The following sections and diagrams illustrate the key molecular mechanisms.
Anticancer Signaling Pathways
Phloroglucinol and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[1][8]
References
- 1. caspase3 assay [assay-protocol.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sketchviz.com [sketchviz.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Neuroprotective effects of phlorotannins isolated from a brown alga, Ecklonia cava, against H2O2-induced oxidative stress in murine hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. genscript.com [genscript.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biotium.com [biotium.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Phloroglucinol Derivatives from Agrimonia pilosa: A Technical Guide for Researchers
Abstract
Agrimonia pilosa Ledeb., a perennial herb of the Rosaceae family, is a rich source of bioactive phloroglucinol derivatives with demonstrated therapeutic potential. This technical guide provides an in-depth overview of the isolation, structural characterization, and biological activities of these compounds, with a focus on their cytotoxic and hepatoprotective effects. Detailed experimental protocols for the extraction, isolation, and purification of representative phloroglucinol derivatives are presented, alongside a comprehensive summary of their quantitative data. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds by visualizing key signaling pathways involved in their biological activities, including the NF-κB, MAPK, and PI3K/AKT/Bcl-2 pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction
Agrimonia pilosa, commonly known as hairy agrimony, has a long history of use in traditional medicine across Eastern Europe and Asia for treating a variety of ailments.[1] Phytochemical investigations have revealed that the plant's therapeutic properties can be attributed to a diverse array of secondary metabolites, with phloroglucinol derivatives being a prominent class.[1] These compounds, characterized by a 1,3,5-trihydroxybenzene core, exhibit a wide range of biological activities, including cytotoxic, hepatoprotective, anti-inflammatory, and antioxidant effects.[2][3] This guide focuses on the scientific exploration of phloroglucinol derivatives from A. pilosa, providing a technical framework for their continued investigation and potential development as pharmaceutical agents.
Quantitative Data of Isolated Phloroglucinol Derivatives
The isolation and purification of phloroglucinol derivatives from Agrimonia pilosa have yielded several novel and known compounds. The following tables summarize the quantitative data from representative studies, providing a comparative overview of the isolated compounds and their yields.
Table 1: Yields of Phloroglucinol Derivatives from Agrimonia pilosa
| Compound | Plant Material/Extract | Amount of Starting Material | Yield (mg) | Purity (%) | Reference |
| Pseudo-aspidin | Crude Extract | 371.0 mg | 17.8 | >95 | [4] |
| α-Kosin | Crude Extract | 371.0 mg | 18.5 | >95 | [4] |
| Agripinol A | Crude Extract | 371.0 mg | 6.4 | >95 | [4] |
| Agripinol B | Crude Extract | 371.0 mg | 8.7 | >95 | [4] |
| Agripinol C | Crude Extract | 371.0 mg | 13.6 | >95 | [4] |
Table 2: Biological Activities of Phloroglucinol Derivatives from Agrimonia pilosa
| Compound | Biological Activity | Cell Line(s) | Key Findings | Reference |
| Agripinol A-C | Cytotoxicity | HCT-116, MDA-MB-231, PC-3 | Exhibited more potent cytotoxic activities compared to the positive control fluorouracil. | [5] |
| Agrimones A, D, E | Hepatoprotective | APAP-induced HepG2 | Exhibited moderate hepatoprotective activities at a concentration of 10 μM. | [3] |
| Phloroglucinol | Apoptosis Induction | HT-29 | Suppressed cell viability and induced apoptosis in a concentration-dependent manner. | [1][6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of phloroglucinol derivatives from Agrimonia pilosa, as well as for the evaluation of their biological activities.
Isolation and Purification of Phloroglucinol Derivatives using Counter-Current Chromatography
This protocol is based on the successful isolation of pseudo-aspidin, α-kosin, and agripinols A-C.[4]
1. Plant Material and Extraction:
-
The whole plant of Agrimonia pilosa is collected, dried, and powdered.
-
The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
2. Two-Step Counter-Current Chromatography (CCC) Separation:
-
Step 1:
-
A two-phase solvent system consisting of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v) is used.
-
The crude extract is subjected to semi-preparative CCC.
-
The effluent is monitored by TLC or HPLC to collect fractions containing the target compounds. This step typically yields two or more mixed fractions.
-
-
Step 2:
-
The mixed fractions from Step 1 are further purified using a different solvent system. For example, a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) can be used in a closed-loop recycling mode.
-
This step allows for the separation and purification of individual phloroglucinol derivatives.
-
3. Purity Analysis:
-
The purity of the isolated compounds is determined by HPLC analysis, aiming for a purity of >95%.
Structural Elucidation
The structures of the isolated phloroglucinol derivatives are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecules.
-
Single Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[5]
Cytotoxicity Assay
The cytotoxic activity of the isolated compounds is evaluated against various cancer cell lines using the MTT assay or a similar method.[5]
-
Cancer cells (e.g., HCT-116, MDA-MB-231, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cell viability is assessed using MTT or a similar reagent.
-
The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.
Hepatoprotective Activity Assay
The hepatoprotective effect of the compounds is assessed against toxin-induced liver cell injury (e.g., acetaminophen-induced injury in HepG2 cells).[3]
-
HepG2 cells are seeded in 96-well plates and cultured to confluence.
-
The cells are pre-treated with different concentrations of the test compounds for a certain period.
-
Subsequently, the cells are exposed to a hepatotoxic agent, such as acetaminophen (APAP), to induce cell damage.
-
Cell viability is then measured using the MTT assay. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a hepatoprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of phloroglucinol derivatives from Agrimonia pilosa are mediated through the modulation of various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.
Anti-inflammatory Signaling Pathway of Agrimonolide
Agrimonolide, an isocoumarin derivative also found in Agrimonia pilosa, exerts its anti-inflammatory effects by targeting key signaling cascades.[7]
Caption: Anti-inflammatory mechanism of Agrimonolide.
Apoptosis Induction Pathway by Phloroglucinol in Cancer Cells
Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][6]
Caption: Phloroglucinol-induced apoptosis pathway.
PI3K/AKT/Bcl-2 Signaling Pathway in NSCLC Growth Suppression
An extract of Agrimonia pilosa has been shown to suppress the growth of non-small cell lung cancer (NSCLC) by regulating the PI3K/AKT/Bcl-2 signaling pathway.[8]
Caption: PI3K/AKT/Bcl-2 pathway in NSCLC suppression.
Conclusion
The phloroglucinol derivatives isolated from Agrimonia pilosa represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and hepatoprotection. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on isolated compounds, detailed experimental protocols, and insights into their mechanisms of action. The elucidation of the signaling pathways involved in their biological activities opens up new avenues for targeted drug design and development. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of these compounds and to translate the promising in vitro findings into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dimeric phloroglucinol derivatives from Agrimonia pilosa and their hepatoprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cytotoxic phloroglucinol derivatives from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agrimonia pilosa Extract suppresses NSCLC growth through regulating PI3K/AKT/Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzyme Inhibition Assays using 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
Application Note
Introduction
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1][2][3] It belongs to the phloroglucinol class of natural products, which are known to exhibit a wide range of biological activities. Phloroglucinol and its derivatives have garnered significant interest in pharmaceutical research due to their potential as enzyme inhibitors.[4][5]
While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of phloroglucinol derivatives has demonstrated inhibitory activity against several key enzymes. These include, but are not limited to, α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (hCA I and II), and β-glucuronidase.[4][6] The mechanism of action for phloroglucinols often involves direct interaction with the enzyme's active site, leading to a reduction in its catalytic activity.[6][7]
These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against two representative enzymes: β-glucuronidase and carbonic anhydrase. The provided methodologies can be adapted for screening this compound against other enzymes of interest.
General Workflow for Enzyme Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
Application Note & Protocol: Quantitative Assay for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
Abstract
Introduction
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a substituted phloroglucinol derivative. Phloroglucinols and their derivatives are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[4][5][6]. Accurate and precise quantification of this specific compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro/in vivo pharmacological research.
The analytical challenge lies in the potential for complex sample matrices and the need for a highly specific and sensitive detection method. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of phloroglucinol derivatives[4][7][8]. When coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and specificity, making it the gold standard for bioanalytical assays[9][10][11].
This application note details the protocols for two robust methods for the quantification of this compound.
Analytical Methods Overview
Two primary methods are presented:
-
Primary Method: HPLC-MS/MS: Offers high sensitivity and selectivity, ideal for complex matrices like plasma, tissue homogenates, and crude extracts.
-
Alternative Method: HPLC-UV: A more accessible method suitable for purified samples or when the concentration of the analyte is sufficiently high.
The general workflow for developing this quantitative assay is depicted below.
Caption: General workflow for the quantitative analysis of the target compound.
Primary Protocol: HPLC-MS/MS Method
This method is recommended for its superior sensitivity and selectivity.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another phloroglucinol derivative not present in the sample)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control matrix (e.g., blank plasma, blank extract)
Equipment
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[9]
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B |
Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Ion Spray Voltage | -4500 V (for negative mode) |
| MRM Transitions | To be determined by infusing the standard. For C14H20O4 (MW: 252.31), a potential precursor ion [M-H]⁻ would be m/z 251.3. Product ions would be determined experimentally. |
Experimental Protocol
3.5.1. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and the Internal Standard (IS) in methanol.
-
Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in the appropriate solvent.
-
Sample Preparation (Protein Precipitation for Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an HPLC vial for analysis.
-
3.5.2. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Validation Parameters
The assay should be validated according to standard guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Alternative Protocol: HPLC-UV Method
This method is suitable for less complex samples or when higher concentrations of the analyte are expected.
Materials and Reagents
-
Same as for the HPLC-MS/MS method, excluding the internal standard (can be used but is less critical).
Equipment
-
HPLC system with a UV/Diode Array Detector (DAD)[4]
-
Other equipment as listed for the HPLC-MS/MS method.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4][8] |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[4][8] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 25 °C[4] |
| Detection | UV absorbance at an optimal wavelength (e.g., 284 nm, to be determined by scanning the standard)[4] |
| Gradient | 20% B to 80% B over 15 min, hold at 80% B for 5 min, return to 20% B |
Experimental Protocol
4.4.1. Wavelength Optimization
-
Prepare a solution of the analytical standard in the mobile phase.
-
Using the DAD, scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
4.4.2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in the HPLC-MS/MS protocol, but at higher concentrations (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation: Use a suitable extraction method (e.g., Solid-Phase Extraction) to clean up the sample and concentrate the analyte to fall within the calibration range.
4.4.3. Data Analysis
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation: Quantitative Summary
The results from either method should be summarized in a clear, tabular format.
Table 1: HPLC-MS/MS Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,100 | 0.010 |
| 5.0 | 7,650 | 151,500 | 0.050 |
| 20.0 | 30,100 | 149,800 | 0.201 |
| 100.0 | 155,200 | 152,300 | 1.019 |
| 500.0 | 760,500 | 151,000 | 5.036 |
| 1000.0 | 1,510,000 | 150,500 | 10.033 |
Table 2: HPLC-UV Assay Validation Summary
| Parameter | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.11 | 110.0 | 12.5 |
| Low QC | 0.3 | 0.32 | 106.7 | 8.9 |
| Mid QC | 10.0 | 9.85 | 98.5 | 6.2 |
| High QC | 40.0 | 41.20 | 103.0 | 4.5 |
Signaling Pathway Context
While the direct signaling pathway of this compound is not established, related phloroglucinol derivatives are known to exert anti-inflammatory effects through the activation of the Nrf2 pathway[5]. Understanding this can provide context for its biological activity.
Caption: Putative anti-inflammatory signaling pathway for phloroglucinols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
- 8. ijsdr.org [ijsdr.org]
- 9. europeanreview.org [europeanreview.org]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for In Vitro Testing of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1] Phloroglucinol and its derivatives are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] These compounds are of significant interest in drug discovery and development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound to assess its potential therapeutic efficacy.
Potential Therapeutic Applications
Based on the known activities of related phloroglucinol derivatives, the primary in vitro tests for this compound should focus on the following areas:
-
Antioxidant Activity: To determine its capacity to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[5][6][7]
-
Anti-inflammatory Activity: To assess its ability to modulate inflammatory pathways, which are implicated in chronic inflammatory diseases.[8][9][10]
-
Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.[3][11][12]
-
Cytotoxicity: To determine the compound's toxicity profile against various cell lines and establish a therapeutic window.[11]
-
Enzyme Inhibition: To screen for inhibitory activity against clinically relevant enzymes.[2]
Data Presentation
All quantitative data from the described experimental protocols should be meticulously recorded and summarized in tabular format for clear interpretation and comparison of results.
Table 1: Summary of In Vitro Antioxidant Activity
| Assay Type | Test Concentration(s) | % Inhibition / Scavenging | IC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ |
| DPPH Radical Scavenging | ||||
| Nitric Oxide Scavenging | ||||
| Hydrogen Peroxide Scavenging | ||||
| Superoxide Anion Scavenging | ||||
| Hydroxyl Radical Scavenging |
Table 2: Summary of In Vitro Anti-inflammatory Activity
| Cell Line (e.g., RAW 264.7) | Assay | Test Concentration(s) | % Inhibition | IC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Dexamethasone) IC₅₀ |
| Nitric Oxide (NO) Production | |||||
| TNF-α Secretion | |||||
| IL-6 Secretion | |||||
| IL-1β Secretion | |||||
| iNOS Protein Expression | |||||
| COX-2 Protein Expression |
Table 3: Summary of In Vitro Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (e.g., Vancomycin, Amphotericin B) MIC/MBC |
| Staphylococcus aureus | |||
| Bacillus subtilis | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) |
Table 4: Summary of In Vitro Cytotoxicity
| Cell Line | Assay | Test Concentration(s) | % Cell Viability | CC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Doxorubicin) CC₅₀ |
| e.g., HEK293 (non-cancerous) | MTT | ||||
| e.g., HepG2 (cancerous) | MTT | ||||
| e.g., RAW 264.7 (macrophage) | MTT |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Antioxidant Activity Assays
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.[5][6]
-
1.2. Nitric Oxide (NO) Scavenging Assay
-
Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside. The NO reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.
-
Protocol:
-
Prepare different concentrations of the test compound.
-
Add 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS) to each concentration of the test compound and incubate at 27°C for 2.5 hours.[5]
-
After incubation, add 5 mL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄).
-
Measure the absorbance at 546 nm.[5]
-
Calculate the percentage of NO scavenging and the IC₅₀ value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit this production.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Perform an MTT assay to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.[9]
-
Calculate the percentage of inhibition of NO production and the IC₅₀ value.
-
Antimicrobial Activity Assay
3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Principle: The micro-dilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 1 x 10⁵ CFU/mL).[11]
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
The MIC is the lowest concentration of the compound where no visible growth is observed.
-
To determine the MBC, subculture 10 µL from the wells showing no growth onto agar plates.[11]
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no visible colony growth on the agar plate.[11]
-
Cytotoxicity Assay
4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.[11]
-
After incubation, remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Potential and Ability of Phloroglucinol to Decrease Formation of Advanced Glycation End Products Increase Efficacy of Sildenafil in Diabetes-Induced Sexual Dysfunction of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Phloroglucinol Derivative Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioactivity of phloroglucinol derivatives using common cell-based assays. The information presented is intended to guide researchers in evaluating the therapeutic potential of this class of compounds across various disease models, including cancer, inflammation, oxidative stress, and neurodegeneration.
Introduction to Phloroglucinol Derivatives
Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of naturally occurring polyphenolic compounds found in various plants and marine algae.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] The investigation of their biological effects in cellular models is a critical step in the drug discovery and development process.
Anticancer Bioactivity
Phloroglucinol derivatives have demonstrated significant potential as anticancer agents by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth.[3][5][6][7] Cell-based assays are fundamental in elucidating the mechanisms underlying these anticancer effects.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Phloroglucinol | HT-29 (Colon Cancer) | MTT Assay | Cell Viability | Not specified, but concentration-dependent inhibition observed | [3] |
| Phloroglucinol | PC3 (Prostate Cancer) | MTT Assay | Cell Viability | 7.25 mM (24h), 4.42 mM (48h) | [1] |
| Phloroglucinol | MCF7, SKBR3, BT549 (Breast Cancer) | Sphere Formation Assay | Sphere Formation | Concentration-dependent inhibition | [5] |
| Compound C2 (Phloroglucinol Derivative) | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 18.49 µM | [6][7] |
| Flavaspidic acids PB and AB | Not specified | Lipid Peroxidation Inhibition | LPO Inhibition | 12.9 µM and 13.1 µM | [8] |
| Jambones A-G (Phloroglucinol Derivatives) | Melanoma Cells | MTT Assay | Cytotoxicity | Potent activity observed for compounds 10 and 11 | [9] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
Phloroglucinol derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
Procedure: [10][11][12][14][15]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the phloroglucinol derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][15]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell Treatment: Treat cells with the phloroglucinol derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[3][16]
Signaling Pathway Diagram: Apoptosis Induction
Caption: Phloroglucinol-induced apoptotic signaling pathway.[3]
Anti-inflammatory Bioactivity
Phloroglucinol derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[19][20][21]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Target | IC50 Value | Reference |
| Diacylphloroglucinol (Compound 2) | RAW 264.7 | Griess Assay | iNOS | 19.0 µM | [19][20][22] |
| Diacylphloroglucinol (Compound 2) | SW1353 | NF-κB Reporter Assay | NF-κB | 34.0 µM | [19][20][22] |
| Alkylated acylphloroglucinol (Compound 4) | RAW 264.7 | Griess Assay | iNOS | 19.5 µM | [19][20][22] |
| Alkylated acylphloroglucinol (Compound 4) | SW1353 | NF-κB Reporter Assay | NF-κB | 37.5 µM | [19][20][22] |
Experimental Protocols
This assay measures nitrite, a stable product of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard curve
Procedure: [23]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat cells with phloroglucinol derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess Reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Western blotting is used to detect changes in the expression levels of key inflammatory proteins like iNOS and COX-2.[21][24][25][26][27]
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: Inhibition of NF-κB signaling by phloroglucinol derivatives.
Antioxidant Bioactivity
Phloroglucinol derivatives can protect cells from oxidative stress by scavenging reactive oxygen species (ROS).[4][28][29][30]
Quantitative Data Summary: Antioxidant Activity
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Phloroglucinol | SH-SY5Y | DCFH-DA Assay | Reduced H₂O₂-induced ROS | 10 µg/mL | [4] |
| Phloroglucinol | LLC-PK1 | Cell Viability | Attenuated oxidative stress | Dose-dependent | [30] |
| Flavaspidic acids PB and AB | N/A (in vitro) | DPPH radical scavenging | Moderate effect | IC50: 71.7 µM, 76.3 µM | [8] |
| Flavaspidic acids PB and AB | N/A (in vitro) | Superoxide radical scavenging | Moderate effect | IC50: 58.6 µM, 64.4 µM | [8] |
Experimental Protocol
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[31][32][33]
Materials:
-
96-well black plates
-
DCFH-DA solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
Fluorescence microplate reader
-
Cell Seeding: Seed cells in a 96-well black plate.
-
Compound Treatment: Treat cells with phloroglucinol derivatives.
-
DCFH-DA Loading: Load the cells with DCFH-DA solution and incubate.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress inducer like H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.
Workflow Diagram: Antioxidant Assay
Caption: Experimental workflow for the DCFH-DA antioxidant assay.
Neuroprotective Bioactivity
Phloroglucinol and its derivatives have shown promise in protecting neuronal cells from damage induced by neurotoxic agents.[13][34][35]
Quantitative Data Summary: Neuroprotective Effects
| Compound | Cell Line | Neurotoxic Agent | Assay | Effect | Concentration | Reference |
| Phloroglucinol | SH-SY5Y | H₂O₂ | Cell Viability | Attenuates cytotoxicity | 10 µg/mL | [4] |
| Phlorotannins (various) | HT22 | H₂O₂ | Cell Viability | Reduced cell death | Not specified | [34] |
| 2,4-Diacetylphloroglucinol (DAPG) | 293sw | N/A | ELISA | Reduced Aβ levels | Dose-dependent | [36] |
| Compound 21 (Phloroglucinol Derivative) | EAE rat model | Autoimmune response | Neurological score | Attenuates deficits | Not specified | [35] |
Experimental Protocol
This assay evaluates the ability of phloroglucinol derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well plates
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents
Procedure: [13]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the phloroglucinol derivative for a specified duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 0.5-1 mM) for 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
Signaling Pathway Diagram: Neuroprotection
Caption: Neuroprotective mechanism via the Nrf2/HO-1 signaling pathway.[21]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phloroglucinol exerts protective effects against oxidative stress–induced cell damage in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Phloroglucinol Derivatives from the Fruit Tree Syzygium jambos and Their Cytotoxic and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bioluminor.com [bioluminor.com]
- 33. cosmobiousa.com [cosmobiousa.com]
- 34. Neuroprotective effects of phlorotannins isolated from a brown alga, Ecklonia cava, against H2O2-induced oxidative stress in murine hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Novel phloroglucinol derivative Compound 21 protects experimental autoimmune encephalomyelitis rats via inhibiting Th1/Th17 cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Phloroglucinols from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phloroglucinols are a class of naturally occurring phenolic compounds found in various plant species, particularly abundant in brown algae (Phaeophyceae) and certain terrestrial plants like those of the Hypericum genus.[1][2][3] These compounds and their polymers, known as phlorotannins, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Phloroglucinol itself is a key building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the extraction of phloroglucinols from plant materials, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of phloroglucinol and phlorotannin extraction is highly dependent on the plant source, the extraction method employed, and the solvent system used. Below are tables summarizing quantitative data from various studies to facilitate the comparison of different extraction strategies.
Table 1: Comparison of Phlorotannin Extraction Yields from Brown Seaweed using Different Methods
| Plant Species | Extraction Method | Solvent | Key Parameters | Total Phlorotannin Content (mg PGE/g DW) | Reference |
| Fucus vesiculosus | Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 35 kHz, 30 min | 476.3 ± 2.2 | [4] |
| Fucus vesiculosus | Conventional Solvent Extraction | 50% Ethanol | 30 min | ~215 (calculated based on 2.2-fold increase with UAE) | [4] |
| Fucus vesiculosus | Microwave-Assisted Extraction (MAE) | 57% Ethanol | 75 °C, 5 min | ~11.1 (mg PGE/g extract) | [5] |
| Fucus vesiculosus | Natural Deep Eutectic Solvents (NADES) - UAE | Lactic acid:Choline chloride (3:1) with 30% water | 23 min | 137.3 | [6][7][8] |
| Sargassum fusiforme | Conventional Solvent Extraction | 30% Ethanol | 25 °C, 30 min, Solid/Liquid Ratio 1:5 | 63.61 ± 0.16 | [9] |
| Macrocystis pyrifera | Conventional Solvent Extraction | Water | 55 °C, 4 h, Solid/Liquid Ratio 1:15 | 2.005 ± 0.056 (mg GAE/g DW) | [10] |
| Carpophyllum flexuosum | Microwave-Assisted Extraction (MAE) | Water | 160 °C, 3 min, Biomass:Solvent Ratio 1:30 | ~150 (15% yield) | [11][12] |
| Carpophyllum flexuosum | Conventional Solvent Extraction | Not specified | Not specified | 86 (8.6% yield) | [11][12] |
| Agarum cribrosum | Ultrasound-Assisted Extraction | Not specified | Not specified | 18.27 | [13] |
PGE: Phloroglucinol Equivalents; GAE: Gallic Acid Equivalents; DW: Dry Weight.
Table 2: Extraction of Phloroglucinols from Hypericum Species
| Plant Species | Extraction Method | Solvent System | Key Parameters | Major Phloroglucinol Content in Extract | Reference |
| Hypericum perforatum | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 5500 psi, 50 °C, 10 min static, 90 min dynamic | Hyperforin: 36.5 ± 1.1%, Adhyperforin: 4.6 ± 0.1% | [14][15] |
| Hypericum carinatum | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 90 bar, 40 °C | Enriched fractions of uliginosin B, cariphenone A, and cariphenone B | [16] |
| Hypericum carinatum | Maceration | n-Hexane | Not specified | Lower selectivity compared to SFE | [16] |
Experimental Protocols
This section provides detailed methodologies for key extraction techniques cited in the literature.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phlorotannins from Fucus vesiculosus
This protocol is based on the optimized conditions described by Ummat et al. (2020).[4]
1. Sample Preparation: a. Obtain dried Fucus vesiculosus seaweed. b. Mill the dried seaweed into a fine powder.
2. Extraction Procedure: a. Weigh 1 g of the milled seaweed powder and place it in a suitable extraction vessel. b. Add 10 mL of 50% (v/v) aqueous ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v). c. Place the vessel in an ultrasonic water bath. d. Set the ultrasonic frequency to 35 kHz and the extraction time to 30 minutes. e. Maintain a constant temperature during extraction (e.g., room temperature, or as specified in your experimental design). f. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. g. Collect the supernatant containing the extracted phlorotannins. h. For quantitative analysis, the extract can be analyzed for total phlorotannin content using a suitable method such as the Folin-Ciocalteu assay, with phloroglucinol as a standard.
Protocol 2: Microwave-Assisted Extraction (MAE) of Phlorotannins from Carpophyllum flexuosum
This protocol is based on the optimized conditions reported by Magnusson et al. (2017).[11][12]
1. Sample Preparation: a. Use freeze-dried Carpophyllum flexuosum. b. Grind the dried seaweed to a consistent particle size.
2. Extraction Procedure: a. Weigh an appropriate amount of the ground seaweed and place it in a microwave extraction vessel. b. Add deionized water to achieve a biomass-to-solvent ratio of 1:30. c. Seal the vessel and place it in a focused microwave system. d. Set the extraction temperature to 160 °C and the holding time to 3 minutes. e. After the extraction cycle is complete, allow the vessel to cool to a safe temperature. f. Filter the mixture to separate the extract from the solid residue. g. The resulting aqueous extract contains the phlorotannins.
Protocol 3: Supercritical Fluid Extraction (SFE) of Phloroglucinols from Hypericum perforatum
This protocol is adapted from the methodology described by Cakir et al. (2004).[14]
1. Sample Preparation: a. Use a dried leaf and flower mixture of Hypericum perforatum. b. Grind the plant material to a uniform powder.
2. Extraction Procedure: a. Pack the ground plant material into the extraction vessel of a supercritical fluid extractor. b. Set the extraction pressure to 3.80 x 10(4) kPa (5500 psi) and the temperature to 50 °C. c. Use supercritical carbon dioxide (CO₂) as the extraction fluid. d. Perform a static extraction for 10 minutes, where the vessel is pressurized and held under static conditions. e. Following the static phase, begin a dynamic extraction for 90 minutes at a CO₂ flow rate of 1 mL/min. f. The extracted phloroglucinols are collected in a suitable trapping system as the CO₂ is depressurized. g. The resulting extract can be analyzed by HPLC to quantify hyperforin and adhyperforin.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of phloroglucinols from plant material.
Caption: General experimental workflow for phloroglucinol extraction.
Phloroglucinol-Induced Apoptotic Signaling Pathway
Phloroglucinol has been shown to induce apoptosis in cancer cells, such as HT-29 colon cancer cells, through the activation of specific signaling pathways.[17][18][19] The diagram below illustrates the key steps in this process.
Caption: Phloroglucinol-induced apoptotic signaling cascade.
References
- 1. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Phlorotannins from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Optimization of Extraction of Phlorotannins from the Arctic Fucus vesiculosus Using Natural Deep Eutectic Solvents and Their HPLC Profiling with Tandem High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. marineagronomy.org [marineagronomy.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Supercritical fluid extraction and high-performance liquid chromatographic determination of phloroglucinols in St. John's Wort (Hypericum perforatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of supercritical fluid extracts of St. John's wort (Hypericum perforatum L.) by HPLC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supercritical extraction of phloroglucinol and benzophenone derivatives from Hypericum carinatum: quantification and mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
This technical support center provides guidance on the potential stability issues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The information is based on the general chemical properties of phloroglucinol derivatives and may assist researchers in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is likely influenced by several factors, including:
-
Oxidation: The phloroglucinol ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
pH: The phenolic hydroxyl groups can deprotonate in basic conditions, potentially leading to increased reactivity and degradation. Acidic conditions might also affect the stability of the acyl and ether groups.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Light: Photodegradation can occur, especially upon exposure to UV light.
Q2: What are the visible signs of degradation?
A2: Degradation of phloroglucinol derivatives is often accompanied by a color change, typically a yellowing or browning of the material. A change in the physical state, such as the formation of insoluble precipitates, can also indicate degradation.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to:
-
Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using an amber-colored vial or by storing it in the dark.
-
Store it at low temperatures, preferably refrigerated or frozen.
-
Avoid exposure to high humidity and sources of contamination.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Discoloration of the Compound or Solution
-
Possible Cause: Oxidation of the phloroglucinol ring.
-
Troubleshooting Steps:
-
Handle the compound under an inert atmosphere as much as possible.
-
Use deoxygenated solvents for preparing solutions.
-
Add an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to the solution if compatible with your experimental setup.
-
Minimize the exposure of the compound and its solutions to light.
-
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
-
Possible Cause: On-column degradation or instability in the autosampler.
-
Troubleshooting Steps:
-
Ensure the mobile phase is degassed and has a suitable pH.
-
Use a refrigerated autosampler to maintain the stability of the samples before injection.
-
Perform a time-course study on the sample in the autosampler to check for degradation over time.
-
Evaluate the material of your HPLC vials and column for any potential reactivity.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) |
| Aqueous Buffer | |||
| pH 3 | 24 hours | 25°C | < 5% |
| pH 7 | 24 hours | 25°C | 5 - 15% |
| pH 9 | 24 hours | 25°C | > 20% |
| Oxidative | |||
| 3% H₂O₂ | 8 hours | 25°C | > 30% |
| Photostability | |||
| UV Light (254 nm) | 4 hours | 25°C | 10 - 20% |
| Visible Light | 24 hours | 25°C | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and stability-indicating analytical methods for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 N HCl and incubate at a set temperature (e.g., 60°C).
-
Basic: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solid compound and the stock solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid).
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.
Visualizations
Technical Support Center: Solubility Optimization for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol and encountering challenges related to its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: this compound is a derivative of phloroglucinol, which is a phenolic compound.[1][2] While the core phloroglucinol structure has some water solubility, the addition of dimethyl, O-methyl, and a methylbutyryl group increases the molecule's lipophilicity (fat-solubility) and molecular weight. These modifications generally lead to a decrease in aqueous solubility, a common challenge for many natural product derivatives.[3]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
A2: A common starting point is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4] This stock solution can then be diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the experimental results.[4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This indicates that the compound's solubility in the final aqueous medium is lower than the target concentration. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Common strategies include using co-solvents, adjusting pH, or exploring complexation agents.
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5] They can encapsulate poorly soluble molecules, like our target compound, within their cavity, forming an inclusion complex.[5] This complex is more soluble in water, thereby increasing the overall solubility of the compound.[5]
Q5: Are there any analytical techniques to confirm that the solubility has been enhanced?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a standard method to quantify the concentration of a dissolved compound in a solution.[6] By comparing the concentration in a saturated solution with and without a solubility enhancement technique, you can determine the extent of improvement.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Compound precipitates immediately upon dilution of the organic stock solution into an aqueous medium.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility: The target concentration exceeds the thermodynamic solubility of the compound in the aqueous medium. | 1. Decrease Final Concentration: Determine if a lower concentration is sufficient for your assay. 2. Use a Co-solvent System: Prepare your aqueous medium with a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).[] See the detailed protocol below. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase solubility.[] Perform a pH-solubility profile to determine the optimal pH. |
| Poor Mixing Technique: Localized high concentration of the compound upon addition of the stock solution can cause precipitation. | Improve Mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.[4] |
Problem 2: The compound appears to dissolve initially but precipitates over time.
| Possible Cause | Suggested Solution |
| Supersaturated Solution: A supersaturated solution was formed, which is thermodynamically unstable and will eventually precipitate. | 1. Determine Equilibrium Solubility: Use the shake-flask method to determine the true equilibrium solubility and work below this concentration.[8] 2. Use Cyclodextrins: Formulating the compound with cyclodextrins can create a stable solution with higher solubility.[5] See the protocol for Phase-Solubility Studies. |
| Temperature Fluctuation: Solubility can be temperature-dependent. A decrease in temperature can cause precipitation. | Maintain Constant Temperature: Ensure all solutions are maintained at a constant temperature throughout the experiment. |
Problem 3: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Suggested Solution |
| Undissolved Compound: The compound is not fully dissolved, leading to variations in the actual concentration. | 1. Visually Inspect for Precipitate: Before use, carefully inspect all solutions for any signs of precipitation. 2. Filter the Solution: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Quantify Concentration: Use HPLC to confirm the concentration of your final working solution. |
| Interaction with Assay Components: Components in the cell culture media or assay buffer (e.g., proteins) may interact with the compound, reducing its effective soluble concentration. | Simplify the Medium: If possible, test the compound's solubility in a simpler buffer to identify potential interactions. |
Data Presentation: Illustrative Solubility Data
The following tables provide examples of how to structure and present quantitative solubility data for this compound. Note: This data is for illustrative purposes only and should be determined experimentally.
Table 1: Solubility in Various Solvents (Illustrative Example)
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| Ethanol | 25 | > 10,000 |
| DMSO | 25 | > 20,000 |
Table 2: Effect of Co-solvents on Aqueous Solubility (Illustrative Example)
| Co-solvent System (in PBS pH 7.4) | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| 5% Ethanol | 25 | 15 | 15x |
| 10% Ethanol | 25 | 40 | 40x |
| 5% PEG 400 | 25 | 25 | 25x |
| 10% PEG 400 | 25 | 65 | 65x |
Table 3: Effect of Cyclodextrins on Aqueous Solubility (Illustrative Example)
| Cyclodextrin (in Water) | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| 10 mM HP-β-CD | 25 | 50 | 50x |
| 20 mM HP-β-CD | 25 | 110 | 110x |
| 10 mM SBE-β-CD | 25 | 80 | 80x |
| 20 mM SBE-β-CD | 25 | 180 | 180x |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 20 mg/mL in DMSO).
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
To create a 5% co-solvent system, for example, add 50 µL of the organic solvent (e.g., ethanol) to 950 µL of the aqueous buffer.
-
Add the compound's stock solution to the co-solvent/buffer mixture to achieve the final desired concentration. It is crucial to add the stock solution while vortexing to ensure rapid mixing.[4]
-
Visually inspect for any precipitation. For quantitative analysis, use the shake-flask method as described above with the co-solvent system as the solvent.
Protocol 3: Phase-Solubility Study with Cyclodextrins (Higuchi and Connors Method)
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD).[9]
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Agitate the vials at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in each filtrate using HPLC-UV.
-
Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The type of curve (e.g., A-type, B-type) provides information about the stoichiometry and stability of the inclusion complex.[10]
Visualizations
Caption: Experimental workflow for solubility optimization.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. scispace.com [scispace.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. humapub.com [humapub.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wisdomlib.org [wisdomlib.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Phloroglucinol Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of phloroglucinol and its isomers, pyrogallol and hydroxyquinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of phloroglucinol isomers in a question-and-answer format.
Q1: My phloroglucinol isomers are co-eluting or have poor resolution. What should I do?
A1: Co-elution, where two or more isomers elute at or very near the same time, is a frequent challenge. To improve separation, a systematic approach to optimizing the chromatographic conditions is necessary.
Troubleshooting Steps for Co-elution:
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion generally increases retention time and may improve separation.
-
Change Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.
-
Control pH: Since phloroglucinol isomers are ionizable phenolic compounds, the pH of the mobile phase is a critical factor.[1] Adjusting the pH can alter the ionization state of the isomers and significantly impact their retention and selectivity. A good starting point is a slightly acidic mobile phase (pH 2.5-3.5) using additives like formic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups.[2][3]
-
-
Evaluate the Stationary Phase:
-
If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For positional isomers like benzenetriols, consider columns that offer different selectivities.
-
C18 Columns: A good starting point for reversed-phase separation.[3][4]
-
Phenyl or Pentafluorophenyl (PFP) Columns: These can provide alternative selectivities for aromatic compounds through π-π interactions.
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Change Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Q2: I'm observing significant peak tailing for my isomer peaks. What is the cause and how can I fix it?
A2: Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate quantification. For phenolic compounds like phloroglucinol isomers, this is often due to secondary interactions with the stationary phase.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of the phloroglucinol isomers, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.
-
Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.
-
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A3: Unstable retention times can make peak identification unreliable and indicate a problem with the HPLC system's stability or the method's robustness.
Potential Causes for Shifting Retention Times:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a gradient elution.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump or System Leaks: A leak in the system will cause fluctuations in the flow rate, leading to variable retention times.
-
Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Data Presentation: HPLC Starting Conditions
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | A versatile reversed-phase column suitable for these analytes.[3][4] |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid | The organic/aqueous ratio will need significant optimization. The acidic modifier is crucial for good peak shape.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility. |
| Detection Wavelength | ~265 nm | Phloroglucinol has a UV absorbance maximum around this wavelength. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.[4] |
| Injection Volume | 5-10 µL | Should be optimized based on sample concentration and detector sensitivity. |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg each of phloroglucinol, pyrogallol, and hydroxyquinol reference standards.
-
Dissolve each standard in a 10 mL volumetric flask using methanol or a mixture of water and methanol to create individual 1 mg/mL stock solutions.
-
-
Working Standard Solution:
-
Prepare a mixed working standard solution by appropriately diluting the stock solutions with the initial mobile phase to a final concentration suitable for your detector's linear range (e.g., 10-50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the phloroglucinol isomers in the initial mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Protocol 2: Systematic Approach to Method Development
-
Initial Scoping Run:
-
Equilibrate the C18 column with the starting mobile phase (e.g., 20:80 Acetonitrile:Water with 0.1% Formic Acid) for at least 30 minutes.
-
Inject the mixed working standard and run the analysis.
-
-
Mobile Phase Optimization:
-
If co-elution occurs, systematically adjust the mobile phase composition. First, try a gradient elution from a low to a high concentration of the organic solvent to determine the approximate elution conditions for each isomer.
-
Based on the gradient run, develop an isocratic or a refined gradient method.
-
If separation is still inadequate, prepare mobile phases with different pH values (e.g., by adjusting the concentration of formic acid or switching to a phosphate buffer) to assess the impact on selectivity.
-
-
Stationary Phase Screening:
-
If satisfactory separation cannot be achieved on a C18 column, screen other column chemistries, such as a Phenyl or PFP column, using the most promising mobile phase conditions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for co-eluting phloroglucinol isomers.
Caption: General experimental workflow for HPLC analysis.
Caption: Decision tree for troubleshooting poor peak shape.
References
Technical Support Center: Synthesis of Substituted Acylphloroglucinols
Welcome to the technical support center for the synthesis of substituted acylphloroglucinols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of substituted acylphloroglucinols, particularly via Friedel-Crafts acylation.
Problem 1: Low or No Yield of the Desired Acylphloroglucinol
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst is crucial for the acylation reaction. Moisture in the reaction environment can deactivate it.
-
Suboptimal Catalyst Choice: The choice of catalyst can significantly impact the reaction's success and yield.
-
Solution: Consider screening different Lewis acids. While traditional catalysts like AlCl₃ are used, modern alternatives like silica sulfuric acid (SSA)[3][4], methanesulfonic acid (MSA)[3], or BF₃·OEt₂[5] have shown high efficiency, sometimes under milder conditions. For instance, a high yield of 95% for 2,4-diacetylphloroglucinol (DAPG) was achieved using SSA under ultrasound-assisted, solvent-free conditions.[3][4]
-
-
Incorrect Reaction Temperature: The reaction temperature can be a critical factor. Some reactions require heating to overcome the activation energy, while excessive heat can lead to decomposition or side reactions.[1]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Inappropriate Solvent: The solvent plays a role in reactant solubility and reaction rates.
Problem 2: Formation of Multiple Products (e.g., polyacylation or O-acylation)
Possible Causes and Solutions:
-
Highly Activated Substrate: Phloroglucinol is a highly activated aromatic ring, making it susceptible to multiple acylations.[1][4]
-
Reaction Conditions Favoring O-acylation: The hydroxyl groups of phloroglucinol can compete with the aromatic ring for the acylating agent, leading to O-acylated by-products. The initial O-acylation can be followed by a Fries rearrangement to the desired C-acylated product.[4]
-
Solution: The choice of catalyst and reaction conditions can influence the C- vs. O-acylation ratio. Some protocols are designed to favor the Fries rearrangement.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Complex Mixtures: The presence of starting materials, catalysts, and various by-products can complicate purification.
-
Solution: Optimize the reaction to minimize by-product formation. A proper work-up procedure is essential to remove the catalyst and other water-soluble impurities. Column chromatography is a common purification method.[3] In some optimized protocols, column chromatography-free purification has been achieved.[3][4]
-
-
Product Instability: The desired acylphloroglucinol may be sensitive to the purification conditions.
-
Solution: Use appropriate purification techniques and avoid harsh conditions (e.g., extreme pH or high temperatures) if the product is known to be unstable.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for improving the yield of my acylphloroglucinol synthesis?
A1: The most critical parameters to optimize are the choice of catalyst, catalyst loading, reaction temperature, and reaction time.[3][4] The stoichiometry of your reactants (phloroglucinol derivative and acylating agent) is also crucial.[1]
Q2: Can I use amine-substituted phloroglucinols in a Friedel-Crafts acylation?
A2: Generally, aromatic compounds with amino groups are not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst, deactivating the aromatic ring.[1]
Q3: How can I improve the regioselectivity of the acylation on a substituted phloroglucinol?
A3: The regioselectivity is primarily governed by the directing effects of the existing substituents on the phloroglucinol ring. Ortho- and para-directing groups will favor acylation at these positions. Steric hindrance from both the acylating agent and the substituents can also influence the outcome, often favoring the less sterically hindered position.[1]
Q4: Are there greener alternatives to traditional Friedel-Crafts acylation methods?
A4: Yes, several greener approaches have been developed. These include the use of heterogeneous, recyclable catalysts like silica sulfuric acid (SSA)[3][4], solvent-free reaction conditions[3][4], and the use of biomass-derived solvents like ethyl acetate.[5] Ultrasound-assisted synthesis can also reduce reaction times and energy consumption.[3][4]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,4-Diacetylphloroglucinol (DAPG)
| Catalyst | Acylating Agent | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Sulphuric Acid (SSA) | Acetic Anhydride | Solvent-free | Ultrasound | 60 | 15-20 min | 95 | [3][4] |
| Methanesulfonic Acid (MSA) | Acetic Anhydride | Solvent-free | Ultrasound | 60 | - | 82 | [3] |
| MSA/Acetic Acid | Acetic Anhydride | Solvent-free | Ultrasound | 60 | - | 88 | [3] |
| BF₃·OEt₂ | Acetic Anhydride | Ethyl Acetate | Continuous Flow | - | 1 min | ≥ 98 | [5] |
| CuSO₄·5H₂O | Acetic Anhydride | Ethyl Acetate | Stirring | Room Temp. | 8-23 h | Good to Excellent | [4] |
| AlCl₃ | Acid Chloride | Nitrobenzene/CS₂ | Conventional | - | - | Low | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 2,4-Diacetylphloroglucinol (DAPG) using Silica Sulfuric Acid (SSA)
This protocol is adapted from a greatly improved and greener procedure for DAPG synthesis.[3]
Materials:
-
Phloroglucinol (1 mmol)
-
Acetic anhydride (2 mmol)
-
Silica sulfuric acid (SSA) catalyst (10% w/w)
Procedure:
-
In a reaction vessel, combine phloroglucinol, acetic anhydride, and the SSA catalyst.
-
Place the vessel in an ultrasound bath.
-
Irradiate the mixture at 60°C for 15-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst particles by hot filtration and centrifugation.
-
The product can be further purified if necessary, although this method may not require column chromatography.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields.
Caption: Interrelated factors affecting the final product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes | Semantic Scholar [semanticscholar.org]
- 6. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Methylated Phloroglucinols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of methylated phloroglucinols. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the principal anaerobic degradation pathways for phloroglucinols?
A1: Anaerobic degradation of the core phloroglucinol structure has been primarily elucidated in two bacterial pathways: the Clostridial and Collinsella pathways. Both pathways initiate with the reduction of phloroglucinol to dihydrophloroglucinol.[1][2] The key difference lies in the subsequent cleavage of the intermediate, (S)-3-hydroxy-5-oxohexanoate.
-
Clostridial Pathway: This pathway, characterized in organisms like Clostridium scatologenes, involves the cleavage of (S)-3-hydroxy-5-oxohexanoate into acetoacetate and acetoacetyl-CoA, which then enter butyrate fermentation, ultimately producing acetate and butyrate.[3][4]
-
Collinsella Pathway: Identified in Collinsella sp., this pathway utilizes an aldolase to cleave (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone.[1][2]
Q2: How does methylation affect the degradation of phloroglucinols?
A2: While the degradation of phloroglucinol is well-documented, specific pathways for methylated phloroglucinols are less characterized in current literature. It is hypothesized that the initial step involves enzymatic demethylation to yield the parent phloroglucinol molecule, which then enters the established degradation pathways. This is supported by the existence of various microbial O-demethylases that act on other methylated aromatic compounds, such as lignin derivatives.
Q3: What types of enzymes are likely involved in the demethylation of methylated phloroglucinols?
A3: Based on studies of similar methylated aromatic compounds, the enzymatic machinery for demethylation likely includes:
-
Cytochrome P450 Aromatic O-Demethylases: These are known for their ability to demethylate a wide range of aromatic substrates.
-
Monooxygenases and Dioxygenases: These enzymes can hydroxylate the aromatic ring, which can be a prerequisite for demethylation or ring cleavage.
-
Methyltransferases (in reverse): While O-methyltransferases are responsible for the biosynthesis of methylated phloroglucinols, the potential for reversible reactions or the existence of demethylating counterparts is plausible.
Q4: My microbial culture is not degrading the methylated phloroglucinol. What are the possible reasons?
A4: Several factors could contribute to the lack of degradation:
-
Absence of Demethylating Enzymes: The selected microbial strain or consortium may lack the specific O-demethylase enzymes required to remove the methyl groups from the phloroglucinol ring.
-
Toxicity of the Methylated Compound: The specific methylated phloroglucinol or its concentration may be toxic to the microorganisms.
-
Inappropriate Culture Conditions: The pH, temperature, redox potential, or nutrient availability may not be optimal for the activity of the required enzymes.
-
Lack of Acclimation: The microbial culture may require a period of adaptation to induce the expression of the necessary degradation enzymes.
Troubleshooting Guides
Issue 1: No observable degradation of the methylated phloroglucinol substrate.
| Possible Cause | Troubleshooting Step |
| Microorganism lacks the necessary demethylase enzymes. | 1. Screen different microbial strains or consortia known for degrading aromatic compounds. 2. Consider bioaugmentation by introducing a microorganism with known O-demethylase activity. |
| Substrate toxicity. | 1. Perform a dose-response experiment to determine the inhibitory concentration of the methylated phloroglucinol. 2. Start with a lower substrate concentration and gradually increase it as the culture adapts. |
| Suboptimal culture conditions. | 1. Optimize pH, temperature, and nutrient medium composition based on the requirements of the microbial culture. 2. For anaerobic cultures, ensure strict anoxic conditions by using appropriate techniques (e.g., anaerobic chamber, flushing with N₂/CO₂). |
| Lack of enzyme induction. | 1. Acclimate the culture by pre-exposing it to low concentrations of the methylated phloroglucinol or a structurally similar inducer compound. |
Issue 2: Slow or incomplete degradation of the methylated phloroglucinol.
| Possible Cause | Troubleshooting Step |
| Rate-limiting demethylation step. | 1. Analyze for the accumulation of the methylated phloroglucinol and the appearance of phloroglucinol to confirm demethylation is occurring. 2. If demethylation is slow, consider co-culturing with a strain that has high demethylase activity. |
| Accumulation of inhibitory intermediates. | 1. Use analytical techniques (e.g., HPLC, GC-MS) to identify and quantify potential intermediates. 2. If an intermediate is accumulating, investigate its potential toxicity or the downstream metabolic bottleneck. |
| Nutrient limitation. | 1. Ensure that essential nutrients, co-factors, and electron acceptors (for anaerobic respiration) are not limiting. |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Phloroglucinol Degradation Pathway
This protocol is adapted from studies on Clostridium scatologenes and can be used to assay the activity of the core degradation pathway.
Materials:
-
Purified recombinant enzymes: Phloroglucinol Reductase (PGR), Dihydrophloroglucinol Cyclohydrolase (DPGC), (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD), and Triacetate Acetoacetate-lyase (TAL).
-
Substrates: Phloroglucinol, NADPH, Acetyl-CoA.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
Procedure:
-
Combine the purified enzymes, phloroglucinol, NADPH, and acetyl-CoA in the reaction buffer.
-
Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzymes.
-
Monitor the reaction over time by taking aliquots and quenching the reaction (e.g., with acid).
-
Analyze the reaction products by LC-MS to detect the disappearance of phloroglucinol and the formation of intermediates and final products.
Protocol 2: Monitoring Degradation using HPLC
This method can be adapted for the simultaneous quantification of phloroglucinol and trimethylphloroglucinol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
Acetonitrile and water (e.g., 1:1 v/v), with pH adjusted to 3 with phosphoric acid.
Procedure:
-
Prepare standard solutions of the methylated phloroglucinol and phloroglucinol.
-
Inject samples from the microbial culture (after appropriate filtration and dilution) into the HPLC system.
-
Detect the compounds by UV absorbance at a suitable wavelength (e.g., 242 nm).
-
Quantify the compounds by comparing their peak areas to the standard curves.
Data Presentation
Table 1: Key Enzymes in Anaerobic Phloroglucinol Degradation
| Enzyme | Abbreviation | Function | Cofactor(s) | Pathway |
| Phloroglucinol Reductase | PGR | Reduction of phloroglucinol to dihydrophloroglucinol | NADPH | Both |
| Dihydrophloroglucinol Cyclohydrolase | DPGC | Ring opening of dihydrophloroglucinol | Mn²⁺ | Both |
| (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase | TfD | Oxidation of (S)-3-hydroxy-5-oxo-hexanoate | NAD(P)⁺ | Clostridial |
| Triacetate Acetoacetate-lyase | TAL | Cleavage of the linear triketide intermediate | Acetyl-CoA | Clostridial |
| (S)-3-hydroxy-5-oxohexanoate Aldolase | HOHA | Cleavage of (S)-3-hydroxy-5-oxohexanoate | - | Collinsella |
| Malonate-semialdehyde Dehydrogenase | MSDH | Conversion of malonate semialdehyde to CO₂ and acetyl-CoA | NADP⁺ | Collinsella |
Visualizations
Caption: Inferred degradation pathway for methylated phloroglucinols.
Caption: Experimental workflow for studying microbial degradation.
References
- 1. An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining and Purifying Complex Phloroglucinol Mixtures
Welcome to the technical support center for the refining and purification of complex phloroglucinol mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying complex phloroglucinol mixtures?
A1: Researchers often face several challenges when purifying complex phloroglucinol mixtures, primarily due to the inherent chemical properties of these compounds and the complexity of the matrices they are extracted from. Key challenges include:
-
Structural Similarity of Derivatives: Phloroglucinol and its derivatives often have very similar polarities and molecular weights, making them difficult to separate using conventional chromatographic techniques.[1][2]
-
Oxidative Instability: Phloroglucinols are susceptible to oxidation, which can lead to sample degradation and the formation of colored impurities, complicating purification and analysis.[3][4]
-
Presence of Co-extractives: Crude extracts from natural sources, such as brown algae, often contain a complex mixture of other compounds like polysaccharides, proteins, and other polyphenols, which can interfere with purification.[1][5]
-
Hydrate Formation: Phloroglucinol can form hydrates, which can affect its physical properties and complicate purification processes like crystallization.[6][7]
-
Low Abundance of Target Compounds: In many natural sources, the specific phloroglucinol derivative of interest may be present in low concentrations, requiring efficient and selective purification methods to achieve high purity.
Q2: My phloroglucinol extract is turning brown. What is causing this and how can I prevent it?
A2: A brown coloration in your phloroglucinol extract is a common sign of oxidation. Phloroglucinols are phenolic compounds that are sensitive to light, heat, and oxygen, leading to the formation of colored quinone-type byproducts.
Prevention Strategies:
-
Use of Antioxidants: Adding an antioxidant like ascorbic acid during the extraction process can help mitigate oxidation.[3]
-
Control of pH: Lowering the pH of the extraction solvent can also help to stabilize the phloroglucinols.[3]
-
Temperature Control: Perform extraction and purification steps at reduced temperatures to minimize thermal degradation.[3]
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by excluding oxygen.
-
Light Protection: Protect your samples from light by using amber glassware or wrapping containers in aluminum foil.
Q3: I am having difficulty crystallizing my purified phloroglucinol. What can I do?
A3: Crystallization of phloroglucinols can be challenging due to factors like high purity requirements, the presence of residual solvents, and the compound's propensity to form oils.
Troubleshooting Tips:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the phloroglucinol sparingly at room temperature but completely at an elevated temperature.[8] Common solvent systems include water, toluene, and xylene.[9][10]
-
Seeding: Introducing a small seed crystal of pure phloroglucinol can initiate crystallization.[11]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[11]
-
Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.[11]
-
Solvent Evaporation: If crystals do not form upon cooling, slowly evaporating the solvent can increase the concentration and induce crystallization.
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
Issue: Co-elution of phloroglucinol derivatives with similar polarities.
dot```dot graph Troubleshooting_Column_Chromatography { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poor Separation in\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Verify TLC Separation", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSolvent [label="Optimize Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationary [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GradientElution [label="Implement Gradient Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpecialtyColumn [label="Consider Specialty Columns\n(e.g., Sephadex LH-20)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCC [label="Alternative: Counter-Current\nChromatography (CCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Separation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckTLC [label="Initial Check"]; CheckTLC -> OptimizeSolvent [label="Good Separation on TLC?"]; CheckTLC -> ChangeStationary [label="Poor Separation on TLC"]; OptimizeSolvent -> GradientElution [label="Still Co-eluting"]; ChangeStationary -> SpecialtyColumn; GradientElution -> Success; SpecialtyColumn -> Success; ChangeStationary -> CCC; CCC -> Success; }
Caption: Troubleshooting workflow for low yield after recrystallization.
Detailed Steps:
-
Review Solvent Choice and Volume: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. [11]Use the minimum amount of hot solvent necessary to fully dissolve your compound. [12]2. Optimize Cooling Process: Cool the solution slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter, resulting in product loss. [11]3. Analyze Mother Liquor: After filtration, check the mother liquor for the presence of your product. This can be done by TLC or by evaporating a small amount of the filtrate to see if a solid residue forms.
-
Attempt a Second Crop of Crystals: If a significant amount of product remains in the mother liquor, you can attempt to obtain a second crop of crystals by concentrating the filtrate and repeating the cooling process. Be aware that the second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Purification of Phloroglucinol Derivatives using Counter-Current Chromatography (CCC)
This protocol is based on the method described for the isolation of five phloroglucinol derivatives from Agrimonia pilosa Ledeb. [13][14] Methodology:
-
Crude Extract Preparation: A crude extract containing the phloroglucinol mixture is obtained from the plant material.
-
Two-Step Elution:
-
Step 1: The crude extract (e.g., 371.0 mg) is subjected to CCC using a two-phase solvent system of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v). This initial step separates the mixture into less complex fractions (e.g., Sample Ι containing three components and Sample ΙΙ containing two components). [13][14] * Step 2: Each fraction is then further purified by closed-loop recycling CCC with a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v). This step isolates the individual phloroglucinol derivatives. [13][14]3. Purity Analysis: The purity of the isolated compounds is determined by HPLC, with purities exceeding 95% being achievable. [13][14]
-
Protocol 2: Recrystallization of Crude Phloroglucinol
This protocol is adapted from methods described for the purification of phloroglucinol. [9][10] Methodology:
-
Dissolution: Dissolve the crude phloroglucinol in a suitable solvent such as toluene, xylene, or water at an elevated temperature (e.g., 90-100°C for water, or boiling for toluene/xylene). [9][10]2. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 3-4% of the crude phloroglucinol mass) and reflux for a short period (e.g., 30 minutes) to adsorb colored impurities. [10]3. Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated carbon and any other insoluble impurities. [10][12]4. Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 60°C). [9]
Quantitative Data Summary
| Purification Method | Starting Material | Solvent System(s) | Yield | Purity | Reference |
| Counter-Current Chromatography | 371.0 mg crude extract | 1. n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v)2. n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) | Pseudo-aspidin: 17.8 mgα-kosin: 18.5 mgAgripinol A: 6.4 mgAgripinol B: 8.7 mgAgripinol C: 13.6 mg | >95% | [13][14] |
| Recrystallization | Crude Phloroglucinol | Water | 71.6 - 73.2% | 99.9% | [10] |
| Macroporous Adsorption Resin (DM-130) | Crude extract from Dryopteris crassirhizoma | Adsorption: Aqueous solutionDesorption: 80% ethanol | - | 11.5-fold increase in purity | [15] |
| Sephadex LH-20 Column Chromatography | Partially purified Rosenvingea intricata extract | Gradient elution with methanol | Highly enriched fraction (F-3) | 32.47 GAE mg/g (phenolic content)45.65 PHL mg/g (phlorotannin content) | [16] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. US2773908A - Separation and purification of phloroglucinol - Google Patents [patents.google.com]
- 10. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of Phloroglucinol from Rosenvingea intricata Macroalgae with Zinc Oxide Nanoparticles against A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol vs other enzyme inhibitors"
A detailed guide for researchers and drug development professionals on the enzyme inhibitory potential of phloroglucinol derivatives compared to standard inhibitors. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
The inhibitory potency of various phloroglucinol derivatives against key enzymes is summarized below, alongside standard inhibitors for a comprehensive comparison. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Enzyme Target | Compound | Class | Ki (nM) | IC50 (µM) |
| Acetylcholinesterase (AChE) | Phloroglucinol Derivative (unspecified) | Phloroglucinol | 1.14 - 3.92 | - |
| Eucalyprobusone C & D (mixture) | Dimeric Acylphloroglucinol | - | 2.55 | |
| Eucalyprobusal F | Meroterpenoid | - | 3.22 | |
| Eucalyprobusone C | Dimeric Acylphloroglucinol | - | 3.82 | |
| Donepezil | Standard Inhibitor | - | 0.021 | |
| Tacrine | Standard Inhibitor | - | 0.12 - 0.2 | |
| Butyrylcholinesterase (BChE) | Phloroglucinol Derivative (unspecified) | Phloroglucinol | 0.24 - 1.64 | - |
| Neostigmine | Standard Inhibitor | - | 0.084 | |
| α-Glucosidase | Phloroglucinol Derivative (unspecified) | Phloroglucinol | 6.73 - 51.10 | - |
| Phloroglucinol Derivative 3 | Phloroglucinol | - | 5.07 | |
| Phloroglucinol Derivative 1 | Phloroglucinol | - | 10.60 | |
| Acarbose | Standard Inhibitor | - | - | |
| Carbonic Anhydrase I (hCA I) | Phloroglucinol Derivative (unspecified) | Phloroglucinol | 1.80 - 5.10 | - |
| 4-p-methoxycinnamyl phloroglucinol | Phloroglucinol Derivative | 77,000 | - | |
| Acetazolamide | Standard Inhibitor | - | - | |
| Carbonic Anhydrase II (hCA II) | Phloroglucinol Derivative (unspecified) | Phloroglucinol | 1.14 - 5.45 | - |
| Phenolic Compound 6 | Phenol | 210,000 | - | |
| Acetazolamide | Standard Inhibitor | - | - |
Note: The unspecified phloroglucinol derivatives represent a series of novel compounds with Ki values within the indicated range as reported in a study.[1] The specific structures of these compounds were not detailed in the initial search results. Data for Eucalyprobusones and Eucalyprobusal are from a study on acylphloroglucinols from Eucalyptus robusta.[2] Data for Phloroglucinol Derivatives 1 and 3 are from a study on compounds isolated from Syzygium fluviatile.[3][4][5][6] Data for 4-p-methoxycinnamyl phloroglucinol and Phenolic Compound 6 are from a study on synthetic phloroglucinol derivatives.[7][8][9]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited are provided below.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activities against AChE and BChE are commonly determined using a modified Ellman's spectrophotometric method.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Procedure:
-
A solution of the enzyme (AChE from electric eel or BChE from equine serum) in a suitable buffer (e.g., Tris-HCl, pH 8.0) is prepared.
-
The test compound (phloroglucinol derivative or standard inhibitor) is pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The change in absorbance is monitored kinetically with a microplate reader.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a control (containing no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is typically evaluated by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Principle: α-Glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.
Procedure:
-
A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8).
-
The test compound is pre-incubated with the enzyme solution for a defined time (e.g., 10 minutes) at 37°C.
-
The substrate pNPG is added to start the reaction, and the mixture is incubated for another period (e.g., 20 minutes) at 37°C.
-
The reaction is terminated by adding a solution of sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
The inhibitory activity is calculated as a percentage of the control, and IC50 values are determined from the dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay
The esterase activity of human carbonic anhydrase I and II (hCA I and II) is assayed using p-nitrophenyl acetate (p-NPA) as the substrate.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is monitored spectrophotometrically at 348 nm.
Procedure:
-
Purified hCA I and hCA II are used.
-
The assay is performed in a Tris-SO4 buffer (pH 7.4).
-
The enzyme is added to a solution containing the buffer and the test inhibitor.
-
The reaction is initiated by the addition of the substrate, p-NPA.
-
The change in absorbance is recorded over a period of time (e.g., 3 minutes) at 25°C.
-
The inhibitory effect is determined by comparing the enzyme activity with and without the inhibitor, and Ki values are calculated.
Visualizing the Cholinergic Synapse and AChE Inhibition
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like phloroglucinol derivatives can affect neurotransmission.
References
- 1. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylphloroglucinols with acetylcholinesterase inhibitory effects from the fruits of Eucalyptus robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phloroglucinol derivatives with α- glucosidase inhibitory activities from Syzygium fluviatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Structural Analogues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of structural analogues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The information presented is collated from various experimental studies to facilitate research and development in the field of therapeutic phloroglucinol derivatives.
Phloroglucinol and its derivatives are a class of phenolic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The structural diversity of these compounds, arising from different acyl, alkyl, and glycosidic substitutions on the phloroglucinol core, leads to a spectrum of biological potencies and mechanisms of action. This guide focuses on comparing the performance of key structural analogues based on available experimental data.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of various phloroglucinol derivatives. These compounds share a common phloroglucinol scaffold but differ in their substitution patterns, providing insights into structure-activity relationships.
Table 1: Anti-inflammatory Activity of Phloroglucinol Analogues
| Compound/Analogue | Target | Bioassay | IC50 (µM) | Cell Line | Reference |
| Diacylphloroglucinol | iNOS | Nitric Oxide Production | 19.0 | RAW 264.7 macrophages | [4] |
| NF-κB | Luciferase Reporter Assay | 34.0 | SW1353 chondrosarcoma | [4] | |
| Alkylated Acylphloroglucinol | iNOS | Nitric Oxide Production | 19.5 | RAW 264.7 macrophages | [4] |
| NF-κB | Luciferase Reporter Assay | 37.5 | SW1353 chondrosarcoma | [4] | |
| Phloroglucinol | iNOS | Nitric Oxide Production | ~20-40 (conc. for ~40% inhibition) | RAW 264.7 macrophages | [5] |
| Pyrogallol-phloroglucinol-6,6'-bieckol | DPPH Radical | ESR Spectroscopy | 0.90 | - | [6] |
| Alkyl Radical | ESR Spectroscopy | 2.54 | - | [6] | |
| Hydroxyl Radical | ESR Spectroscopy | 62.93 | - | [6] | |
| Superoxide Radical | ESR Spectroscopy | 109.05 | - | [6] | |
| Lysidiside X | DPPH Radical | Spectrophotometry | 12.0 | - | [7] |
| Lysidiside Y | DPPH Radical | Spectrophotometry | 11.8 | - | [7] |
Table 2: Antioxidant Activity of Phloroglucinol Analogues
| Compound/Analogue | Bioassay | IC50 (µg/mL) | Reference |
| Phloroglucinol | DPPH Radical Scavenging | 42 ± 1.00 | [8] |
| Nitric Oxide Radical Scavenging | 53.66 ± 1.52 | [8] | |
| Superoxide Radical Scavenging | 102 ± 2.00 | [8] | |
| Hydroxyl Radical Scavenging | 180 ± 3.60 | [8] | |
| Hydrogen Peroxide Scavenging | 52.3 ± 1.52 | [8] | |
| Gallic Acid (for comparison) | DPPH Radical Scavenging | 30.53 µM | [9] |
| Phloroglucinol | DPPH Radical Scavenging | 45.72 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
iNOS Inhibition Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere.[10]
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) and interferon-gamma (IFN-γ) (25 U/mL) to induce iNOS expression and NO production.[10]
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10][11] An equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-naphthyl-ethylenediamine in 2.5% phosphoric acid).[10]
-
Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.[11]
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of the NF-κB signaling pathway using a luciferase reporter gene.
-
Cell Line: Human chondrosarcoma cells (SW1353) or other suitable cell lines (e.g., HEK293T) are used.
-
Transfection: Cells are co-transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[1]
-
Treatment: After transfection, cells are pre-treated with different concentrations of the test compound for 1-2 hours.[1]
-
Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.[1]
-
Incubation: Cells are incubated for 6-8 hours to allow for luciferase expression.[1]
-
Lysis and Measurement: Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase assay system and a luminometer.[1][12]
-
Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.[1]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., ethanol or methanol).[9][11]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9][11]
-
Measurement: The absorbance of the solution is measured at a wavelength of 517 nm.[9][11]
-
Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by phloroglucinol derivatives and a general workflow for their bioactivity assessment.
Caption: NF-κB signaling pathway and points of inhibition by phloroglucinol analogues.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by phloroglucinols.[13][14]
Caption: General experimental workflow for assessing the bioactivity of phloroglucinol analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. bowdish.ca [bowdish.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 6. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Phloroglucinol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of phloroglucinol is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and various research applications. This guide provides a comparative overview of validated analytical methods for the determination of phloroglucinol, with a focus on High-Performance Liquid Chromatography (HPLC) techniques.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different validated HPLC methods for the quantification of phloroglucinol, providing a clear comparison of their key validation parameters.
| Parameter | HPLC-MS/MS | RP-HPLC | RP-HPLC (Forced Degradation) |
| Linearity Range | 1.976 - 988.0 ng/mL[1] | 256 - 384 µg/mL[2] | 80 - 120 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9998[1] | 0.999[2] | 0.9998[3] |
| Accuracy (% Recovery) | Not explicitly stated as % recovery, but intra- and inter-day accuracy was within acceptable limits.[1] | 100.2% - 101.3%[2] | 98.55% ± 0.45%[3] |
| Precision (% RSD) | Intra-day: 3.22% - 11.0% Inter-day: 3.74% - 10.2%[1] | < 2%[2] | Intra-day & Inter-day: Not explicitly stated in a single value, but the method was found to be precise.[3] |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL[1][4][5] | Not Reported | Not Reported |
| Retention Time | < 4.5 min[1][5] | 3.8 min[2] | 4.9 ± 0.1 min[3] |
| Detection | Mass Spectrometry (MS/MS)[1][4][5] | UV at 265 nm[2] | UV at 220 nm[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information cited in the comparison table.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for bioequivalence and pharmacokinetic studies where low concentrations of phloroglucinol in biological matrices like human plasma are expected.[1][4][5]
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]
-
Column: A C18 column is typically used for separation.[1][4][5]
-
Mobile Phase: A common mobile phase composition is a mixture of methanol and water (e.g., 80:20 v/v) with a modifier like 0.02% formic acid.[1][4][5]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: Maintained at 35°C.[1]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) mode. For phloroglucinol, the transition of m/z 125.0 → 56.9 is monitored in negative ionization mode.[1][4]
-
Sample Preparation (for plasma): Liquid-liquid extraction is a common procedure. Paracetamol can be used as an internal standard (IS).[1][4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is robust and widely used for the quantification of phloroglucinol in pharmaceutical dosage forms.[2]
-
Instrumentation: A standard HPLC system with a PDA or UV detector.[2]
-
Column: An Inertsil ODS 3V C18 column (250 x 4.6 mm, 5 µm) is a suitable choice.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.136 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 90:10.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm.[2]
-
Sample Preparation (for tablets): A specific weight of powdered tablets is dissolved in a diluent, sonicated, and then diluted to the desired concentration with the diluent.[2]
RP-HPLC for Forced Degradation Studies
This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (phloroglucinol) from its degradation products.[3]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.[3]
-
Column: A Zorbax (SB-CN) column (250 mm x 4.6 mm, 5µm).[3]
-
Mobile Phase: An aqueous solution of 0.5 g/L of H3PO4 (85%).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 220 nm.[3]
-
Sample Preparation (for tablets): A quantity of powdered tablet equivalent to a specific amount of phloroglucinol is dissolved in distilled water, sonicated with the mobile phase, and diluted to the final concentration.[3]
Visualizing the Workflow and Method Comparison
To better understand the processes involved in method validation and comparison, the following diagrams have been generated.
References
A Comparative Analysis of the Antimicrobial Spectra of Phloroglucinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Phloroglucinol derivatives, a class of naturally occurring phenolic compounds, have emerged as promising candidates in this regard. This guide provides a comparative overview of the antimicrobial spectra of various phloroglucinol derivatives, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of phloroglucinol derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for several phloroglucinol derivatives against a panel of clinically relevant bacteria. Lower MIC values are indicative of higher antimicrobial potency.
| Phloroglucinol Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acylphloroglucinol A5 | Staphylococcus aureus (MRSA) | 0.98 | 1.95 | [1] |
| Olympicin A | Staphylococcus aureus (MRSA) | 0.5 - 1 | Not Reported | [2][3] |
| Olympicin B-E | Staphylococcus aureus (MRSA) | 64 - 128 | Not Reported | [2] |
| 2,4-diacetylphloroglucinol (DAPG) | Vancomycin-resistant Staphylococcus aureus (VRSA) | 4 | Not Reported | |
| Phlorodipropanophenone | Staphylococcus aureus (MRSA) & Methicillin-susceptible strains | 0.125 - 8 | Bactericidal | |
| Olympiforin B | Staphylococcus aureus | 1 | Not Reported | [4] |
| RochC (Extract) | Staphylococcus aureus | 0.625 | Not Reported | [4] |
| Olympiforin B | Streptococcus mutans | 3 | Not Reported | [4] |
| RochC (Extract) | Streptococcus mutans | 6 | Not Reported | [4] |
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial potential of phloroglucinol derivatives. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Protocol: Broth Microdilution Assay for MIC and MBC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the phloroglucinol derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Bacterial Strains: Use fresh, pure cultures of the target microorganisms grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
-
Growth Media: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
-
Positive Control: A standard antibiotic with known efficacy against the test organisms (e.g., vancomycin for MRSA).
-
Negative Control: Broth medium without any antimicrobial agent or inoculum.
-
Inoculum Control: Broth medium with the bacterial inoculum but without any antimicrobial agent.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it reaches the log phase of growth, visually comparable to a 0.5 McFarland turbidity standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the phloroglucinol derivative to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a concentration gradient of the test compound.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include positive, negative, and inoculum controls on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the phloroglucinol derivative that completely inhibits visible bacterial growth.
5. Determination of MBC:
-
To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC) and plate it onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Antimicrobial Mechanism of Action
Phloroglucinol derivatives exert their antimicrobial effects through a multi-targeted approach, primarily involving the disruption of the bacterial cell membrane and the induction of oxidative stress.[5]
Proposed Mechanism of Action of Acylphloroglucinols
Dual antimicrobial action of acylphloroglucinols.
The lipophilic acyl side chains of these molecules are thought to facilitate their interaction with and insertion into the bacterial cell membrane.[6] This disrupts the membrane integrity, leading to increased permeability and the leakage of essential intracellular components such as potassium ions, ultimately resulting in cell death.[1][5]
Concurrently, some phloroglucinol derivatives can induce the production of reactive oxygen species (ROS) within the bacterial cell.[1][5] This is potentially mediated through the activation of enzymes like NADPH oxidase.[7] The resulting oxidative stress causes damage to vital cellular macromolecules, including DNA and proteins, contributing to the bactericidal effect.[8]
This dual mechanism of action, targeting both the cell envelope and intracellular components, makes the development of resistance by bacteria more challenging.
Conclusion
Phloroglucinol derivatives represent a promising class of antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. Their multifaceted mechanism of action, primarily involving membrane disruption and oxidative stress, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a foundation for researchers to compare and evaluate these compounds in the ongoing search for novel therapeutics to combat infectious diseases.
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial acylphloroglucinols from Hypericum olympicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyprenylated Acylphloroglucinols from Hypericum rochelii and Hypericum olympicum-Cytotoxic Effects on Non-Tumorigenic Cell Lines and Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking the Potential of Acylphloroglucinols: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted acylphloroglucinols, a class of phenolic compounds with promising therapeutic applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of novel and more potent acylphloroglucinol-based drugs.
Acylphloroglucinols, characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) bearing one or more acyl groups, are widely distributed in nature, particularly in plants of the Hypericum and Helichrysum genera.[1][2] These compounds have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[2][3][4] The specific biological activity and potency of these molecules are intricately linked to the nature and position of their substituent groups.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following tables summarize the quantitative data on the biological activities of various substituted acylphloroglucinols.
Table 1: Antibacterial Activity of Acylphloroglucinol Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Source/Modification | MIC (µg/mL) | MBC (µg/mL) | Reference |
| A5 (a monocyclic derivative) | Synthetic | 0.98 | 1.95 | [3] |
| 4-Geranyloxy-2,6-dihydroxybenzophenone | Hypericum densiflorum | Moderate to Strong | - | [2] |
| 4-Geranyloxy-1-(2-methylpropanoyl)-phloroglucinol | Hypericum densiflorum | Moderate to Strong | - | [2] |
| 4-Geranyloxy-1-(2-methylbutanoyl)-phloroglucinol | Hypericum densiflorum | Moderate to Strong | - | [2] |
| Phlorodipropanophenone | Synthetic | - | - | [5] |
| Vancomycin (Control) | - | - | - | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "Moderate to Strong" indicates significant activity as reported in the source, but specific quantitative data was not provided in the abstract.
Table 2: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol (Compound 2) | iNOS | 19.0 | [4] |
| Diacylphloroglucinol (Compound 2) | NF-κB | 34.0 | [4] |
| Alkylated acylphloroglucinol (Compound 4) | iNOS | 19.5 | [4] |
| Alkylated acylphloroglucinol (Compound 4) | NF-κB | 37.5 | [4] |
| 4-Geranyloxy-2,6-dihydroxybenzophenone | COX-2 | Moderate to Strong | [2] |
| 4-Geranyloxy-1-(2-methylpropanoyl)-phloroglucinol | COX-2 | Moderate to Strong | [2] |
| 4-Geranyloxy-1-(2-methylbutanoyl)-phloroglucinol | COX-2 | Moderate to Strong | [2] |
iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa B; COX-2: Cyclooxygenase-2; IC50: Half-maximal Inhibitory Concentration. "Moderate to Strong" indicates significant activity as reported in the source, but specific quantitative data was not provided in the abstract.
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anti-MRSA Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against MRSA.[6]
-
Preparation of Bacterial Inoculum: A suspension of MRSA is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its concentration is adjusted to a standard density (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).[6]
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compounds. A positive control (bacteria with no compound) and a negative control (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for a specified period (e.g., 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[7]
-
Enzyme and Substrate Preparation: A solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-compound mixture.
-
Measurement of Prostaglandin Production: The activity of COX-2 is determined by measuring the amount of prostaglandin (e.g., Prostaglandin E2) produced. This can be done using various methods, such as an Enzyme Immunoassay (EIA).[7]
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in the control (enzyme and substrate without the compound). The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the free radical scavenging capacity of a compound.[8][9]
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol). The solution has a deep violet color.[9]
-
Reaction Mixture: The test compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[9]
-
Calculation of Scavenging Activity: In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, and a decrease in absorbance. The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.[9]
Signaling Pathways and Mechanisms of Action
The biological activities of acylphloroglucinols are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Several studies suggest that the anti-inflammatory effects of acylphloroglucinols are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Figure 1: Inhibition of the NF-κB signaling pathway by acylphloroglucinols.
In the canonical pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. Acylphloroglucinols can exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.
Proposed Mechanism of Anti-MRSA Activity
The antibacterial mechanism of some acylphloroglucinol derivatives against MRSA is believed to involve the disruption of the bacterial cell membrane.
Figure 2: Proposed mechanism of anti-MRSA activity of acylphloroglucinols.
As depicted, these compounds are thought to interact with the bacterial cell membrane, leading to its disruption and depolarization. This compromises the integrity of the membrane, causing leakage of essential ions, such as potassium, and depletion of intracellular ATP. Ultimately, these events lead to bacterial cell death. The lipophilicity of the acyl side chain is believed to play a crucial role in this membrane-disrupting activity.
Conclusion
The structure-activity relationship of substituted acylphloroglucinols is a rich and complex field with significant potential for the development of new therapeutic agents. The data and methodologies presented in this guide highlight the importance of specific structural modifications in determining the biological activity of these compounds. The presence and nature of acyl and alkyl substituents on the phloroglucinol core are critical for their antibacterial and anti-inflammatory properties. Further research, guided by the principles of SAR, will be instrumental in optimizing the potency and selectivity of acylphloroglucinol derivatives for various therapeutic targets. This comparative guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of this versatile class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive acylphloroglucinols from Hypericum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The classical NFkappaB pathway is required for phloroglucinol-induced activation of murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro vs in vivo efficacy of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol"
An analysis of the in vitro and in vivo performance of phloroglucinol compounds in antifungal and anthelmintic applications, with a focus on derivatives structurally related to 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct efficacy data for this compound, a natural phenol isolated from Eucalyptus robusta, is not available in current scientific literature. This guide therefore provides a comparative analysis of structurally related acylated and formyl-phloroglucinol derivatives that have been evaluated for their therapeutic potential. The primary focus is on antifungal activity, for which there is a growing body of evidence, with additional data on anthelmintic properties.
I. Antifungal Efficacy of Acylated Phloroglucinol Derivatives
A number of acylated phloroglucinol derivatives have demonstrated significant antifungal properties in vitro and in vivo. These compounds share a common phloroglucinol core (1,3,5-trihydroxybenzene) and are noted for their potential to disrupt fungal cell integrity.
Data Presentation: In Vitro and In Vivo Antifungal Activity
The following tables summarize the quantitative efficacy data for various phloroglucinol derivatives against pathogenic fungi, compared to established antifungal agents.
Table 1: In Vitro Antifungal Activity of Phloroglucinol Derivatives
| Compound | Fungal Strain | Efficacy Metric | Value | Comparator Drug | Comparator Value |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) [1] | Botrytis cinerea | EC50 | 1.39 µg/mL | Pyrimethanil | Not specified in source |
| Monilinia fructicola | EC50 | 1.18 µg/mL | Pyrimethanil | Not specified in source | |
| 2-methyl-1-(2,4,6-trihydroxy-3-(4-isopropylbenzyl)phenyl)propan-1-one (11j) [2] | Cryptococcus neoformans (ATCC 90113, H99) | MIC | 1.5-2.1 µg/mL | Not specified | Not specified |
| Cryptococcus gattii (ATCC 32609) | MIC | 1.5-2.1 µg/mL | Not specified | Not specified | |
| (+)-Eucalrobusone X [3] | Candida albicans | MIC50 | 10.78 µg/mL | Not specified | Not specified |
| Eucalrobusone U [3] | Candida glabrata | MIC50 | 1.53 µg/mL | Not specified | Not specified |
| Eucalrobusone J [4] | Candida glabrata | MIC50 | 2.57 µg/mL | Not specified | Not specified |
| Eucalrobusone P [4] | Candida glabrata | MIC50 | 1.95 µg/mL | Not specified | Not specified |
| Known Compound 8 (from E. robusta) [4] | Candida glabrata | MIC50 | 2.49 µg/mL | Not specified | Not specified |
Table 2: In Vivo Antifungal Activity of a Phloroglucinol Derivative
| Compound | Fungal Disease Model | Concentration | Efficacy Metric | Value | Comparator Drug | Comparator Value |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) [1] | Gray Mold (B. cinerea) | 200 µg/mL | Cure Rate | 83.35% | Pyrimethanil | Comparable efficacy |
| Brown Rot (M. fructicola) | 200 µg/mL | Cure Rate | 76.26% | Pyrimethanil | Not specified |
Experimental Protocols: Antifungal Assays
1. In Vitro Antifungal Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Fungal Strains: Pathogenic fungi such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Botrytis cinerea are used.
-
Culture Preparation: Fungi are cultured on appropriate agar plates (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts). Spore or cell suspensions are prepared and adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Assay Procedure: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium. The fungal suspension is added to each well.
-
Incubation: Plates are incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 24-72 hours).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be determined by measuring fungal growth (e.g., via optical density) across the concentration range and fitting the data to a dose-response curve.
2. In Vivo Antifungal Efficacy Model (e.g., Murine Systemic Candidiasis)
This model assesses the therapeutic potential of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[5][6]
-
Infection: Mice are infected intravenously (e.g., via tail vein) with a standardized inoculum of the fungal pathogen (e.g., 1 x 10^6 CFUs/mL of C. albicans).[7]
-
Treatment: The test compound is administered at various doses (e.g., 0.01 to 10 mg/kg) via a relevant route (e.g., oral, intraperitoneal). A control group receives a vehicle, and a comparator group may receive a standard antifungal drug.[7]
-
Monitoring: Animal survival is monitored daily. Other endpoints can include fungal burden in target organs (e.g., kidneys, spleen), which is determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFUs).
-
Data Analysis: Survival curves are analyzed using methods like the Kaplan-Meier estimator. Fungal burden data is typically analyzed using statistical tests such as the t-test or ANOVA.
Mandatory Visualization: Antifungal Mechanism and Workflow
The proposed mechanism of action for some antifungal phloroglucinol derivatives involves the disruption of the fungal cell membrane, leading to the leakage of intracellular contents.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds against Cryptococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twelve formyl phloroglucinol meroterpenoids from the leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Formyl Phloroglucinol Meroterpenoids from the Leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
"quantitative comparison of phloroglucinol content in different plant species"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phloroglucinol content across different plant species, supported by experimental data. It is designed to be a valuable resource for professionals in plant biology, natural product chemistry, and drug development. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation into this versatile group of compounds.
Phloroglucinols are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are secondary metabolites found in various plants, brown algae, and some bacteria. Their therapeutic potential has made them a subject of intense research and drug development efforts. This guide focuses on the quantitative comparison of phloroglucinol and its derivatives in several key plant and algal species.
Quantitative Comparison of Phloroglucinol Content
The concentration of phloroglucinol and its derivatives varies significantly among different species and even different parts of the same plant. The following table summarizes the quantitative data from various studies.
| Plant/Alga Species | Compound(s) | Plant Part | Concentration | Reference |
| Hypericum perforatum (St. John's Wort) | Hyperforin | Aerial Parts | 0.21% - 3.25% (w/w of extract) | [1] |
| Hypericum perforatum | Adhyperforin | Aerial Parts | Not specified, but detected | [2][3] |
| Fucus vesiculosus (Bladderwrack) | Total Phlorotannins | Whole Thallus | 2.92 ± 0.05 mg PGE/g DS | [4] |
| Fucus vesiculosus | Total Phlorotannins | Basal Parts | Higher than apical and reproductive parts | [5] |
| Eucalyptus spp. | Formylated Phloroglucinols (FPCs) | Leaves, Flower Buds, Flowers | Varies by species and tissue | [6] |
| Humulus lupulus (Hops) | Acylphloroglucinol-glucopyranosides | Cones | Not quantified, but isolated and identified | [7][8][9][10] |
| Dryopteris spp. (Wood Fern) | Various Phloroglucinol Derivatives | Rhizomes and Petiolar Bases | Varies by species, some contain considerable amounts | [11][12] |
mg PGE/g DS: Milligrams of Phloroglucinol Equivalents per gram of Dry Seaweed. (w/w of extract): Weight by weight of the extract.
Experimental Protocols
This section details the methodologies for the extraction and quantification of phloroglucinols, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique.
Extraction of Phloroglucinols from Plant Material
This protocol is a general procedure for extracting phloroglucinols from dried plant material, such as the aerial parts of Hypericum perforatum.[13]
Materials:
-
Dried and finely ground plant material
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the dried, finely ground plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 2 hours at room temperature.[13]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant, which is the crude extract.
-
The crude extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a suitable solvent for HPLC analysis.
Quantification of Phloroglucinols by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of phloroglucinol and its derivatives using reversed-phase HPLC.[14][15][16]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example for Phloroglucinol and Dieckol in Ecklonia cava): [16]
-
Mobile Phase A: 0.05% phosphoric acid in deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to achieve optimal separation. For example: 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B.[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[16] or 265 nm[15] depending on the specific phloroglucinol derivative.
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of the target phloroglucinol compound(s) at known concentrations in the mobile phase.[13][16]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.[13]
-
Sample Analysis: Inject the prepared plant extracts into the HPLC system.
-
Concentration Determination: Identify the peaks of the target compounds based on their retention times compared to the standards. Determine the concentration of the phloroglucinols in the samples by interpolating their peak areas on the calibration curve.
Key Pathways and Workflows
Phloroglucinol Biosynthesis Pathway
Phloroglucinol is synthesized in plants and microorganisms via the polyketide pathway. The key enzyme in this pathway is phloroglucinol synthase (PhlD), a type III polyketide synthase.[17][18][19] It catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.[17][18]
Caption: Simplified biosynthesis pathway of phloroglucinol from Acetyl-CoA.
Experimental Workflow for Phloroglucinol Analysis
The following diagram illustrates the general workflow for the extraction and quantitative analysis of phloroglucinols from plant materials.
Caption: General workflow for phloroglucinol extraction and HPLC analysis.
References
- 1. Comparison of the growth-inhibitory effect of Hypericum perforatum L. extracts, differing in the concentration of phloroglucinols and flavonoids, on leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast high-performance liquid chromatographic analysis of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory acylphloroglucinol derivatives from Hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ijrpns.com [ijrpns.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The following disposal procedures are based on the available information for the parent compound, phloroglucinol, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Based on the data for phloroglucinol, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] In case of contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Immediately wash the affected area with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
-
After swallowing: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention and provide the medical professional with as much information as possible about the compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as hazardous waste. The following steps outline a safe and compliant disposal process:
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with phenolic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Chemical incompatibilities can lead to dangerous reactions.
-
-
Waste Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow all instructions provided by the EHS personnel for the final disposal process.
-
Summary of Hazard Information (Based on Phloroglucinol)
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Adherence to these procedures and close collaboration with your institution's EHS department are paramount to ensuring laboratory safety and environmental protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
